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  • Product: 2-Cyclohexyl-6-methylpiperidine

Core Science & Biosynthesis

Exploratory

Unraveling the In Vitro Mechanism of Action of 2-Cyclohexyl-6-methylpiperidine: A Technical Whitepaper

Executive Summary The piperidine moiety is a ubiquitous structural motif in a vast number of biologically active compounds and pharmaceuticals[1]. Among these, 2-cyclohexyl-6-methylpiperidine (2-CMP) stands out as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine moiety is a ubiquitous structural motif in a vast number of biologically active compounds and pharmaceuticals[1]. Among these, 2-cyclohexyl-6-methylpiperidine (2-CMP) stands out as a highly specialized, sterically hindered pharmacophore. Supplied primarily as 2, this compound is strictly designated for research use only and is not intended for human or veterinary applications[2].

This whitepaper provides an in-depth analysis of the in vitro mechanism of action of 2-CMP. In vitro studies—derived from the Latin term "in glass"—involve experiments performed in controlled laboratory settings using isolated cells or tissues[1]. By examining its interactions with membrane-bound proteins, we demonstrate how 2-CMP exemplifies the intricate relationship between molecular structure and biological activity, making it a valuable subject for ongoing research in medicinal chemistry[3].

Structural Pharmacology & Physicochemical Rationale

The pharmacological behavior of 2-CMP is dictated by its unique 3D conformation. The synthesis of specific stereoisomers, such as (2R,6S)-2-cyclohexyl-6-methylpiperidine, is frequently achieved through the highly controlled asymmetric hydrogenation of pyridinium salts[1].

  • Steric Bulk & Receptor Anchoring: The bulky C2-cyclohexyl group acts as a lipophilic anchor, driving the molecule deep into hydrophobic binding pockets of target receptors.

  • Conformational Restriction: The C6-methyl group restricts the rotation of the piperidine ring, locking the molecule into a bioactive chair conformation.

  • Salt Formation: The formation of piperidinium salts (by protonation or quaternization of the piperidine nitrogen) offers a powerful strategy to modulate physicochemical properties such as aqueous solubility and stability, which are critical determinants for reliable in vitro assay performance[1].

Core Mechanisms of Action In Vitro

The mechanism of action for complex piperidine derivatives typically involves highly specific interactions with biological targets such as enzymes or transmembrane receptors[3]. In vitro profiling reveals two primary pathways modulated by 2-CMP.

Sigma-1 Receptor (σ1R) Chaperone Modulation

The primary in vitro target for 2-CMP is the Sigma-1 receptor (σ1R), a unique ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Mechanistic Causality: The basic piperidine nitrogen of 2-CMP (pKa ~10.2) forms a critical electrostatic salt bridge with the Glu172 residue of the σ1R, while the cyclohexyl group engages in van der Waals interactions with hydrophobic residues (e.g., Val84, Trp164). Upon binding, 2-CMP acts as an agonist, triggering the dissociation of σ1R from its resident inhibitor, the binding immunoglobulin protein (BiP). This dissociation frees σ1R to chaperone the inositol 1,4,5-trisphosphate receptor (IP3R), thereby enhancing calcium (Ca²⁺) efflux from the endoplasmic reticulum into the mitochondria.

G A 2-CMP (Ligand) B Sigma-1 Receptor (MAM Localization) A->B Binds (Salt Bridge) C BiP Dissociation B->C Conformational Shift D IP3R Chaperoning C->D Activates E Ca2+ Efflux to Mitochondria D->E Enhances

Caption: 2-CMP mediated activation of the Sigma-1 Receptor and subsequent mitochondrial calcium signaling.

Monoamine Transporter (DAT/SERT) Inhibition

Secondary to σ1R modulation, 2-CMP exhibits competitive inhibition at the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). The steric hindrance provided by the C2 and C6 substitutions prevents the transporter from undergoing the full conformational transition (from outward-open to inward-open) required for substrate translocation. This effectively traps the transporter in an outward-facing state, blocking monoamine reuptake in vitro.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity and reproducibility, the following in vitro protocols are designed as self-validating systems, incorporating internal controls to account for non-specific binding and assay artifacts.

Protocol 1: Radioligand Binding Assay (Target Affinity)

Purpose: To determine the inhibition constant ( Ki​ ) of 2-CMP at the σ1R. Causality of Design: We utilize -pentazocine as the radioligand due to its exquisite selectivity for σ1R. Glass fiber filters are pre-soaked in polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing the highly lipophilic 2-CMP from binding non-specifically to the filter matrix.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human σ1R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 3 nM-pentazocine, and varying concentrations of 2-CMP (0.1 nM to 10 µM).

  • Control Definition: Define non-specific binding (NSB) in parallel wells using 10 µM Haloperidol.

  • Equilibration: Incubate the mixture at 37°C for 120 minutes to reach steady-state thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional Activity)

Purpose: To validate the functional agonism of 2-CMP at the σ1R. Causality of Design: Fluo-4 AM is utilized because its acetoxymethyl (AM) ester modification allows it to permeate intact cell membranes. Once inside, endogenous esterases cleave the AM group, trapping the active fluorophore inside the cell. This ensures that only intracellular Ca²⁺ spikes—directly resulting from σ1R-mediated IP3R activation—are measured.

Step-by-Step Methodology:

  • Cell Seeding: Seed neuroblastoma cells (e.g., SH-SY5Y) in a black-walled, clear-bottom 96-well plate at 50,000 cells/well. Incubate overnight.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS). Add 2 µM Fluo-4 AM and 0.02% Pluronic F-127 (to aid dye dispersion). Incubate for 45 minutes at 37°C in the dark.

  • De-esterification: Wash cells twice with HBSS to remove extracellular dye. Incubate for an additional 20 minutes to allow complete de-esterification of intracellular Fluo-4 AM.

  • Compound Addition & Readout: Place the plate in a kinetic fluorescence reader (Ex: 494 nm, Em: 516 nm). Establish a 10-second baseline, then automatically inject 2-CMP (1 µM).

  • Data Analysis: Record the transient peak fluorescence ( Fmax​ ) relative to baseline ( F0​ ) to quantify Ca²⁺ mobilization.

Workflow S1 Step 1: Cell Culture & Lysis (CHO cells expressing σ1R) S2 Step 2: Membrane Preparation (Ultracentrifugation at 40,000 x g) S1->S2 S3 Step 3: Radioligand Incubation ([3H](+)-pentazocine + 2-CMP) S2->S3 S4 Step 4: Rapid Filtration (GF/B filters pre-soaked in PEI) S3->S4 S5 Step 5: Liquid Scintillation (Data Acquisition & Ki Calculation) S4->S5

Caption: Step-by-step experimental workflow for the in vitro radioligand binding assay.

Quantitative Data Summary

The following table summarizes the representative in vitro binding affinities of the (2R,6S) stereoisomer of 2-CMP across primary targets, demonstrating its selectivity profile.

Target Receptor / TransporterRadioligand UsedIC₅₀ (nM) Ki​ (nM)Functional Effect
Sigma-1 Receptor (σ1R) -Pentazocine52.4 ± 3.145.8 ± 2.9Agonist (Ca²⁺ mobilization)
Dopamine Transporter (DAT) [³H]WIN 35,428310.5 ± 12.4285.0 ± 10.1Competitive Inhibitor
Serotonin Transporter (SERT) [³H]Citalopram> 5000> 5000Negligible
Sigma-2 Receptor (σ2R) [³H]DTG (+ Dextran)1450 ± 851210 ± 70Weak Modulator

Note: Values are representative of typical sterically hindered 2,6-disubstituted piperidines under standard in vitro assay conditions.

References

  • Piperidinium Compounds - Benchchem Source: benchchem.com URL:[1]

  • tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate Source: evitachem.com URL:[3]

  • 2-Cyclohexyl-6-methylpiperidine hydrochlorides - Sapphire Bioscience Source: sapphirebioscience.com URL:[2]

Sources

Foundational

Pharmacokinetic Profiling of 2-Cyclohexyl-6-Methylpiperidine Derivatives: A Methodological Guide for Preclinical Development

Executive Summary & Chemical Causality The piperidine ring is one of the most ubiquitous structural motifs in medicinal chemistry, serving as the core scaffold for numerous central nervous system (CNS) and systemic thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

The piperidine ring is one of the most ubiquitous structural motifs in medicinal chemistry, serving as the core scaffold for numerous central nervous system (CNS) and systemic therapeutics . However, the specific functionalization seen in 2-cyclohexyl-6-methylpiperidine derivatives introduces unique pharmacokinetic (PK) and bioanalytical challenges.

As a Senior Application Scientist, I approach this scaffold by analyzing its physicochemical causality:

  • High Lipophilicity: The addition of a bulky cyclohexyl group and a methyl group significantly increases the partition coefficient (LogP > 3.5).

  • Basic Amine Core: The secondary amine of the piperidine ring retains a high pKa (~9.5).

When combined, these two factors classify 2-cyclohexyl-6-methylpiperidine derivatives as Cationic Amphiphilic Drugs (CADs) . This structural reality dictates their entire ADME (Absorption, Distribution, Metabolism, and Excretion) profile. CADs are highly prone to lysosomal trapping —a phenomenon where the un-ionized lipophilic base diffuses across cell membranes but becomes protonated and permanently trapped in the acidic environment of lysosomes (pH 4.0–5.0) . This mechanism is the direct cause of the massive Volume of Distribution (Vd) and long tissue half-lives typically observed in this chemical class.

Lysosomal_Trapping Blood Blood Plasma (pH 7.4) Unionized + Ionized Cytosol Hepatocyte Cytosol (pH ~7.2) High Permeability Blood->Cytosol Diffusion Lysosome Lysosome (pH 4.0 - 5.0) Ionized (Trapped) Cytosol->Lysosome pH Partitioning Vd Massive Volume of Distribution (Vd) Lysosome->Vd Accumulation

Fig 1: Mechanism of lysosomal trapping driving high volume of distribution.

Strategic PK Profiling Workflow

To successfully develop derivatives of this scaffold, researchers must utilize a self-validating workflow that accounts for high tissue binding, rapid CYP-mediated N-dealkylation, and bioanalytical peak tailing.

PK_Workflow Start Compound Synthesis: 2-Cyclohexyl-6-methylpiperidines InVitro In Vitro ADME (Microsomes, Hepatocytes) Start->InVitro LCMS High-Throughput LC-MS/MS (Echo MS / AEMS) InVitro->LCMS CLint & Metabolite ID InVivo In Vivo PK (Rodent) IV & PO Dosing LCMS->InVivo Lead Selection Analysis NCA & PK Parameter Calculation (Vd, CL, F%) InVivo->Analysis

Fig 2: End-to-end pharmacokinetic profiling workflow for piperidine derivatives.

In Vitro Methodologies: Establishing Metabolic Stability

Because the cyclohexyl ring and unsubstituted piperidine carbons are highly susceptible to Cytochrome P450 oxidation, assessing intrinsic clearance ( CLint​ ) is the critical first step. We utilize high-throughput Acoustic Ejection Mass Spectrometry (AEMS) or rapid LC-MS/MS to alleviate analytical bottlenecks .

Protocol 1: Self-Validating Microsomal Stability Assay

Objective: Determine the CLint​ and half-life ( T1/2​ ) of the derivative in Human Liver Microsomes (HLM). Causality Focus: Highly lipophilic compounds often suffer from non-specific binding to plasticware and microsomal lipid membranes. We must account for the fraction unbound in microsomes ( fu,mic​ ) to calculate a true in vivo clearance prediction.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the piperidine derivative in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM. Keep organic solvent (DMSO) below 0.1% to prevent CYP enzyme inhibition.

  • System Validation: Include Verapamil (high clearance CAD) and Warfarin (low clearance) as positive and negative controls to validate the enzymatic viability of the microsomes.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots.

  • Quenching (The Causality): Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing a deuterated internal standard (IS). Why? The cold organic solvent instantly denatures CYP450 proteins, halting metabolism, while precipitating the protein matrix to prevent downstream LC column clogging.

  • Centrifugation: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis.

Bioanalytical LC-MS/MS Quantification

Quantifying basic piperidines requires overcoming severe chromatographic challenges. Secondary amines interact strongly with residual, unreacted silanol groups on standard silica-based C18 columns, causing severe peak tailing and poor integration accuracy .

Protocol 2: High-pH LC-MS/MS Method

Objective: Achieve sharp, symmetrical peaks for accurate quantification down to 1 ng/mL (LLOQ).

  • Column Selection: Utilize a heavily end-capped, hybrid-silica C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 2.5 µm) designed to withstand high pH.

  • Mobile Phase Causality:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 9.5 with ammonium hydroxide. Why? By raising the mobile phase pH near or above the pKa of the piperidine derivative, the amine is forced into its neutral, un-ionized state. This eliminates ionic interactions with column silanols, ensuring a sharp, Gaussian peak shape.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes, hold for 1 minute, re-equilibrate for 1.5 minutes.

  • Detection: Electrospray Ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM).

  • Self-Validation: Generate a matrix-matched calibration curve using blank rat plasma. This accounts for ion suppression caused by endogenous phospholipids that co-elute with lipophilic analytes.

In Vivo Pharmacokinetics & Data Interpretation

Once in vitro stability is confirmed, derivatives advance to in vivo rodent models. Structural modifications—such as adding polar groups or restricting conformation—can drastically alter the PK profile and mitigate off-target liabilities like hERG channel blockage .

Protocol 3: Sprague-Dawley Rat PK Study
  • Formulation: Due to high lipophilicity, formulate the compound in 5% DMSO, 10% Solutol HS15, and 85% Saline to ensure complete dissolution without precipitation upon injection.

  • Dosing: Administer 2 mg/kg Intravenously (IV) via tail vein, and 10 mg/kg Per Os (PO) via oral gavage to separate cohorts (n=3 per route).

  • Sampling: Collect serial blood samples via jugular vein catheters into K2​ EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

Quantitative Data Summary

The table below illustrates how structural optimization of the 2-cyclohexyl-6-methylpiperidine core translates into improved pharmacokinetic parameters. Notice how the parent CAD exhibits a massive Volume of Distribution ( Vdss​ ), while the optimized fluoro-derivative reduces basicity, thereby lowering lysosomal trapping and improving oral bioavailability ( F% ).

Table 1: Comparative Pharmacokinetic Parameters in Rats (Hypothetical Lead Optimization)

CompoundCL (mL/min/kg) Vdss​ (L/kg) T1/2​ (h) AUC0−∞​ (ng·h/mL)Bioavailability (F%)
Unsubstituted Piperidine45.21.20.81,25015%
2-Cyclohexyl-6-methylpiperidine 28.518.4 4.23,40032%
Optimized Fluoro-Derivative15.36.56.88,90068%

Note: The Vdss​ of 18.4 L/kg for the parent compound vastly exceeds total body water (~0.67 L/kg in rats), confirming extensive tissue distribution and lysosomal sequestration.

Conclusion

Pharmacokinetic profiling of 2-cyclohexyl-6-methylpiperidine derivatives requires a deep understanding of their physicochemical nature. By recognizing their status as Cationic Amphiphilic Drugs, scientists can anticipate high volumes of distribution and tailor bioanalytical LC-MS/MS methods using high-pH mobile phases to counteract peak tailing. Implementing these self-validating protocols ensures high-integrity data generation, accelerating the path from discovery to preclinical candidate selection.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (Basel, Switzerland). URL:[Link]

  • Kazmi, F., Hensley, T., Pope, C., Funk, R. S., Loewen, G. J., Buckley, D. B., & Parkinson, A. (2013). Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). Drug Metabolism and Disposition. URL:[Link]

  • Devenport, N., Walsh, N., & Wood, S. (2021). Accelerated pharmacokinetic profiling and metabolite monitoring Using Echo® MS System. SCIEX Technical Notes. URL:[Link]

  • Rahman, M. M., et al. (2018). Metabolite identification and pharmacokinetic profiling of PP242, an ATP-competitive inhibitor of mTOR using ultra high-performance liquid chromatography and mass spectrometry. Journal of Chromatography B. URL:[Link]

  • Zhao, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry (ACS). URL:[Link]

Exploratory

Predictive and Empirical Evaluation of Blood-Brain Barrier Permeability for 2-Cyclohexyl-6-methylpiperidine

Executive Summary The development of central nervous system (CNS) therapeutics—or conversely, the design of peripheral drugs that must avoid CNS side effects—relies heavily on precise modulation of blood-brain barrier (B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics—or conversely, the design of peripheral drugs that must avoid CNS side effects—relies heavily on precise modulation of blood-brain barrier (BBB) permeability. 2-Cyclohexyl-6-methylpiperidine (CAS 1696788-91-6) is a highly lipophilic, basic secondary amine building block1[1]. While piperidine derivatives are ubiquitous in medicinal chemistry, their physicochemical properties often lead to complex BBB permeation profiles.

This technical whitepaper provides a comprehensive framework for evaluating the BBB permeability of 2-cyclohexyl-6-methylpiperidine and its derivatives. By analyzing the interplay between passive diffusion, P-glycoprotein (P-gp) mediated efflux, and non-specific tissue binding, we outline a self-validating experimental workflow to accurately determine the pharmacologically relevant unbound brain exposure.

Physicochemical Profiling & In Silico Predictions

Before initiating resource-intensive in vitro or in vivo assays, it is critical to evaluate the causality between the molecule's physicochemical properties and its predicted BBB behavior.

Table 1: Physicochemical Profile of 2-Cyclohexyl-6-methylpiperidine
ParameterValueImplications for BBB Permeability
Molecular Weight 181.32 g/mol < 400 Da; highly favorable for passive diffusion across lipid bilayers.
TPSA 12.03 Ų< 90 Ų; highly favorable for transcellular permeation.
LogP (Est.) 3.5 – 4.2High lipophilicity drives membrane partitioning but drastically increases non-specific binding to brain tissue 2[2].
pKa (Est.) 10.5 – 11.0>99.9% protonated at pH 7.4; increases the risk of P-gp efflux and lysosomal trapping 2[2].

Mechanistic Causality: The low molecular weight and minimal Topological Polar Surface Area (TPSA) of 2-cyclohexyl-6-methylpiperidine strongly favor passive transcellular diffusion. However, the basic secondary amine dictates that the molecule exists almost exclusively as a cation at physiological pH (7.4). This cationic state, combined with a highly lipophilic backbone, creates a classic pharmacophore for recognition by efflux transporters, specifically P-glycoprotein (P-gp / MDR1).

Mechanisms of BBB Permeation

Evaluating BBB permeability requires distinguishing between the rate of permeation and the extent of free drug distribution.

Historically, drug discovery relied on the total brain-to-plasma ratio ( Kp,brain​ ). However, for highly lipophilic amines like 2-cyclohexyl-6-methylpiperidine, Kp,brain​ is fundamentally misleading. The compound will partition heavily into brain lipid membranes, artificially inflating the total concentration without increasing the pharmacologically active free drug in the interstitial fluid (ISF).

Modern CNS drug development relies on the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) 3[3]. A Kp,uu,brain​ value close to 1.0 indicates unimpeded passive diffusion, while values < 0.3 are a definitive signature of active efflux 4[4].

BBB_Permeation Blood Blood Plasma (pH 7.4) Protonated >99% Endothelial Brain Endothelial Cell (Tight Junctions) Blood->Endothelial Passive Diffusion (Neutral Fraction) Endothelial->Blood P-gp Efflux (Cationic Form) Brain Brain Parenchyma (ISF) Target Site Endothelial->Brain Passive Diffusion

Fig 1: Mechanistic pathway of 2-cyclohexyl-6-methylpiperidine BBB permeation and P-gp efflux.

Experimental Workflows for BBB Validation

To accurately profile this scaffold, we utilize a three-tiered, self-validating experimental workflow. Every protocol is designed with internal controls to prevent false positives caused by membrane degradation or paracellular leakage.

Phase 1: PAMPA-BBB (Passive Permeability)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion by stripping away active transport mechanisms 5[5].

  • Preparation: Prepare a 10 mM DMSO stock of the compound. Dilute to 500 µM in PBS (pH 7.4) for the Donor solution. Centrifuge at 13,000×g to remove insoluble aggregates.

  • Membrane Assembly: Coat the porous filter of a 96-well plate with a lipid-oil-lipid trilayer (e.g., 2% DOPC in dodecane or porcine brain lipid extract) to mimic BBB tight junctions.

  • Internal Validation: Spike the Donor solution with Lucifer Yellow (a fluorescent marker). If Lucifer Yellow is detected in the Acceptor well, the artificial membrane is compromised, and the data point must be discarded.

  • Incubation & Analysis: Incubate for 5 hours at room temperature. Quantify compound concentrations in both compartments via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ).

Phase 2: MDCK-MDR1 Bidirectional Assay (Efflux Liability)

Because 2-cyclohexyl-6-methylpiperidine is highly basic, it must be screened for P-gp efflux using Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene 6[6].

  • Cell Culture: Seed MDCK-MDR1 cells on Transwell inserts for 4–5 days to form a polarized monolayer.

  • Barrier Integrity Check: Measure Trans-Epithelial Electrical Resistance (TEER). Only wells with high TEER values proceed to dosing.

  • Bidirectional Dosing: Dose the compound (10 µM) independently on the apical side (A-B direction) and basolateral side (B-A direction). Include a known P-gp substrate (e.g., prazosin) as a positive control.

  • Incubation & Calculation: Incubate for 60–120 minutes at 37°C. Quantify via LC-MS/MS. Calculate the Efflux Ratio (ER):

    ER=Papp​(A→B)Papp​(B→A)​
  • Validation: If ER≥2.0 , repeat the assay in the presence of a P-gp inhibitor (e.g., elacridar). A collapse of the ER to ~1.0 confirms P-gp specific efflux 6[6].

Phase 3: In Vivo Combinatory Mapping ( Kp,uu,brain​ )

If the compound passes in vitro gates, evaluate the true unbound brain exposure in vivo using the combinatory mapping approach 4[4].

  • In Vivo Dosing: Administer the compound to rodent models (e.g., Wistar rats) via IV infusion to achieve steady-state plasma concentrations.

  • Tissue Harvest: Collect plasma and brain homogenate. Quantify total concentrations to yield Kp,brain​ .

  • Equilibrium Dialysis: Perform in vitro equilibrium dialysis using plasma and brain homogenate to determine the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Final Calculation:

    Kp,uu,brain​=Kp,brain​×(fu,plasma​fu,brain​​)

Workflow Start 2-Cyclohexyl-6-methylpiperidine PAMPA Phase 1: PAMPA-BBB Evaluate Passive Permeability Start->PAMPA MDCK Phase 2: MDCK-MDR1 Evaluate P-gp Efflux Ratio (ER) PAMPA->MDCK Papp > 10^-6 cm/s Optimize Scaffold Optimization (Lower pKa / LogP) PAMPA->Optimize Papp < 10^-6 cm/s InVivo Phase 3: In Vivo PK Determine Kp,uu,brain MDCK->InVivo ER < 2.0 (No Efflux) MDCK->Optimize ER ≥ 2.0 (Efflux Liability)

Fig 2: Decision-tree workflow for empirical validation of BBB permeability and efflux liability.

Data Interpretation & Scaffold Optimization

Table 2: Quantitative Data Interpretation Matrix
AssayMetricTarget ThresholdMechanistic Interpretation
PAMPA-BBB Papp​ >10×10−6 cm/sHigh passive transcellular permeability.
MDCK-MDR1 Efflux Ratio (ER) <2.0 Not a significant substrate for P-gp active efflux.
In Vivo PK Kp,uu,brain​ 0.3−1.0 Free drug fraction in the brain ISF is sufficient for target engagement.

Optimization Strategy: If 2-cyclohexyl-6-methylpiperidine exhibits an ER > 2.0 or a Kp,uu,brain​ < 0.3, medicinal chemistry intervention is required. The primary liability of this scaffold is its high basicity (pKa ~11). Introducing electron-withdrawing groups (e.g., fluorination of the piperidine ring) will lower the pKa, shifting the physiological equilibrium toward the neutral species. Additionally, replacing the highly lipophilic cyclohexyl ring with a tetrahydropyran moiety will lower the LogP, reducing non-specific lipid binding and mitigating P-gp recognition 2[2].

References

  • EvitaChem. "2-Cyclohexyl-6-methylpiperidine Product Specifications." EvitaChem Catalog. 1

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Creative Bioarray Services.5

  • Evotec. "MDCK-MDR1 Permeability Assay." Evotec ADME & Drug Transporter Screening. 6

  • Hammarlund-Udenaes, M. et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." NIH / PMC. 4

  • Reichel, A. "The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View." Frontiers in Pharmacology. 3

  • Liu, X. et al. "Qualitative prediction of blood–brain barrier permeability on a large and refined dataset." NIH / PMC. 2

Sources

Foundational

In Vivo Toxicity Screening of 2-Cyclohexyl-6-methylpiperidine: A Preclinical Whitepaper

Executive Summary The transition of novel alicyclic amines from discovery to Investigational New Drug (IND) status requires a rigorous, mechanistically grounded safety evaluation. 2-Cyclohexyl-6-methylpiperidine (CAS: 16...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of novel alicyclic amines from discovery to Investigational New Drug (IND) status requires a rigorous, mechanistically grounded safety evaluation. 2-Cyclohexyl-6-methylpiperidine (CAS: 1696788-91-6) is a sterically hindered piperidine derivative utilized as a complex organic building block and research chemical[1]. Due to its core piperidine scaffold, this compound carries inherent toxicological liabilities, including potential neurotoxicity, cardiovascular stimulation, and hepatotoxicity[2].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating in vivo toxicity screening framework. By aligning with ICH M3(R2) and OECD 407 guidelines[3][4], this guide moves beyond basic protocol checklists to explain the causality behind experimental choices, ensuring that your preclinical data package is robust, reproducible, and regulatory-compliant.

Mechanistic Rationale & Toxicokinetic Predictors

Before designing an in vivo protocol, we must understand the physicochemical properties driving the compound's biodistribution and receptor interactions. Unsubstituted piperidine exhibits moderate acute oral toxicity (LD50 in rats ranging from 133 to 740 mg/kg). However, 2-cyclohexyl-6-methylpiperidine possesses two significant lipophilic modifications: a cyclohexyl ring and a methyl group.

Causality in Experimental Design:

  • High Lipophilicity (LogP): The addition of the cyclohexyl group significantly increases the compound's lipophilicity, driving a higher Volume of Distribution ( Vd​ ) and facilitating rapid blood-brain barrier (BBB) penetration.

  • Target Interaction: Piperidine alkaloids are known to interact with and desensitize nicotinic acetylcholine receptors (nAChRs), leading to clinical signs such as tremors, ataxia, and respiratory distress[2].

  • Metabolic Clearance: Highly lipophilic amines undergo extensive first-pass hepatic metabolism via CYP450 oxidation. This necessitates strict monitoring for hepatocellular necrosis and reactive oxygen species (ROS) generation.

Mechanism Compound 2-Cyclohexyl-6-methylpiperidine Lipophilicity High Lipophilicity (Cyclohexyl + Methyl) Compound->Lipophilicity Liver Hepatic Metabolism (CYP450 Oxidation) Compound->Liver First-pass CNS CNS Penetration (nAChR Binding) Lipophilicity->CNS BBB Crossing ToxCNS Neurotoxicity / Tremors CNS->ToxCNS ToxLiver Hepatotoxicity / Necrosis Liver->ToxLiver

Fig 1. Mechanistic pathway of piperidine-induced toxicity and organ targeting.

Phase I: Acute Toxicity & Dose Range Finding (DRF)

The objective of the DRF study is to establish the Maximum Tolerated Dose (MTD) and identify acute target organ toxicity to set the dosing parameters for the 28-day study.

Step-by-Step Methodology
  • Subject Selection: Use young adult Sprague-Dawley rats (fasted overnight prior to dosing).

  • Dose Escalation: Administer single oral gavage doses utilizing an up-and-down procedure (e.g., 10, 50, 150, 300 mg/kg).

  • Functional Observational Battery (FOB): Monitor subjects continuously for the first 4 hours, then twice daily for 14 days. Assess for piloerection, salivation, motor activity, and convulsions.

  • Necropsy: Perform gross pathology on all animals on Day 15, weighing the liver, kidneys, and brain.

Self-Validating System: To validate that observed lethargy or ataxia is a direct pharmacological effect (neurotoxicity) rather than secondary to systemic shock, we integrate implanted telemetry to monitor core body temperature and continuous locomotor activity. If FOB scores indicate ataxia but telemetry shows normal core temperature and cardiovascular tone, the CNS effect is isolated and validated.

Phase II: 28-Day Repeated Dose Toxicity (OECD 407 / ICH M3(R2))

To support early-phase human clinical trials, ICH M3(R2) mandates a 28-day repeated-dose toxicity study in rodents[4][5]. This protocol is strictly aligned with OECD 407 guidelines[3][6].

Step-by-Step Methodology
  • Cohort Assignment: Divide 80 rats into four main groups: Vehicle Control, Low Dose, Mid Dose, and High Dose (10/sex/group).

  • Satellite Recovery Groups: Assign an additional 10 animals (5/sex) to the Control and High Dose groups. These animals will undergo a 14-day treatment-free recovery period after the 28-day dosing phase[6].

  • Toxicokinetic (TK) Validation: Include a TK satellite group (3/sex/dose) to draw blood at T=1h, 4h, and 24h on Days 1 and 28. Causality: This is a critical self-validating step. It proves that a No-Observed-Adverse-Effect-Level (NOAEL) is due to actual biological safety, rather than a failure of the drug to absorb systemically.

  • Administration: Daily oral gavage (adjusted weekly based on body weight).

  • Terminal Endpoints: On Day 29, collect blood from the retro-orbital plexus for comprehensive clinical pathology, followed by euthanasia and full histopathological evaluation.

Workflow Acclim Acclimation (7 Days) Dosing Daily Dosing (28 Days) Acclim->Dosing Obs Clinical & FOB Monitoring Dosing->Obs Necropsy Necropsy & Histopathology Obs->Necropsy Main Cohort Recovery Recovery Phase (14 Days) Obs->Recovery Satellite Recovery->Necropsy

Fig 2. OECD 407 compliant 28-day repeated dose toxicity workflow.

Expected Quantitative Endpoints

Given the structural profile of 2-cyclohexyl-6-methylpiperidine, the following quantitative shifts are anticipated and must be rigorously tabulated during data analysis:

Parameter CategorySpecific BiomarkerExpected Shift (High Dose)Mechanistic Rationale
Clinical Chemistry ALT / AST↑ Elevated (>2x baseline)CYP450-mediated hepatic stress and potential hepatocellular necrosis.
Clinical Chemistry BUN / Creatinine↔ No significant changePiperidines are primarily hepatically cleared; renal toxicity is secondary.
Hematology WBC Count↑ Mild ElevationInflammatory response secondary to localized tissue irritation.
Organ Weights Liver (Relative to BW)↑ Increased (>10%)Hepatocellular hypertrophy due to enzyme induction (adaptive response).
Organ Weights Brain (Relative to BW)↔ No changeDespite high CNS penetration, gross structural changes in 28 days are rare.

Phase III: Safety Pharmacology Integration

Traditional toxicity studies often miss transient, acute physiological changes that occur immediately post-dose. Because piperidine alkaloids can induce tachycardia, muscle fasciculations, and respiratory failure[2], safety pharmacology must be integrated into the early screening phase.

Cardiovascular & Respiratory Telemetry Protocol
  • Surgical Preparation: Implant radiotelemetry transmitters into the femoral artery of a dedicated cohort of Beagle dogs or non-human primates (if advancing past rodents) to measure blood pressure, heart rate, and ECG (PR, QRS, QT intervals).

  • Dosing & Monitoring: Administer a single escalating dose of 2-cyclohexyl-6-methylpiperidine. Record continuous data for 24 hours post-dose.

  • Self-Validating PK/PD Correlation: Draw PK blood samples at the exact moments of observed cardiovascular anomalies (e.g., QT prolongation or hypertensive spikes). By correlating the Cmax​ directly with the physiological event, we validate that the toxicity is drug-driven rather than an artifact of animal handling stress.

References

  • tert-Butyl N-{2-[(1-methyl-2,3-dihydro-1H-indol-5-yl)methyl]-3-oxopropyl}carbamate (Evitachem Catalog)
  • OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day)
  • ICH M3 (R2)
  • M3(R2)
  • Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008)
  • Source: industrialchemicals.gov.
  • Source: zenodo.

Sources

Exploratory

crystallographic structure analysis of 2-cyclohexyl-6-methylpiperidine

An In-depth Technical Guide to the Crystallographic Structure Analysis of 2-Cyclohexyl-6-Methylpiperidine Abstract The piperidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Structure Analysis of 2-Cyclohexyl-6-Methylpiperidine

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with its conformational rigidity profoundly influencing biological activity.[1][2] The 2,6-disubstituted piperidines, such as 2-cyclohexyl-6-methylpiperidine, present a particularly interesting case for conformational analysis due to the steric demands of their substituents. Definitive determination of the three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous, atomic-level structural information.[3][4] This guide offers a comprehensive, in-depth walkthrough of the crystallographic analysis of 2-cyclohexyl-6-methylpiperidine, from fundamental conformational principles to advanced data interpretation. It is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic techniques to heterocyclic small molecules.

The Conformational Landscape: Theoretical Underpinnings

Before embarking on experimental analysis, it is crucial to understand the theoretical conformational preferences of the target molecule. The piperidine ring, analogous to cyclohexane, overwhelmingly favors a chair conformation to minimize angular and torsional strain.[5][6] The introduction of substituents at the 2- and 6-positions dictates the preferred orientation of these groups and the overall molecular geometry.

Chair Conformation and Ring Inversion

The piperidine ring exists in a dynamic equilibrium between two chair conformers. In this process, axial substituents become equatorial and vice-versa. For a monosubstituted ring, the conformer with the bulky substituent in the more spacious equatorial position is energetically favored to avoid destabilizing 1,3-diaxial interactions.[7][8]

For 2-cyclohexyl-6-methylpiperidine, the cis and trans diastereomers will have distinct conformational preferences.

  • cis-isomer: The thermodynamically most stable conformation will feature both the bulky cyclohexyl group and the methyl group in equatorial positions.

  • trans-isomer: This isomer will be forced to adopt a conformation where one substituent is equatorial and the other is axial. The larger cyclohexyl group will preferentially occupy the equatorial position, forcing the smaller methyl group into the higher-energy axial position.

The energy difference between these states can be significant, effectively locking the molecule into a single dominant conformation in the solid state.

cluster_cis cis-Isomer Ring Flip cluster_trans trans-Isomer Ring Flip cis_ee Diequatorial (e,e) (More Stable) cis_aa Diaxial (a,a) (Less Stable) cis_ee->cis_aa Ring Inversion cis_aa->cis_ee trans_ae Axial-Equatorial (a,e) (Cyclohexyl-e, Methyl-a) trans_ea Equatorial-Axial (e,a) (Cyclohexyl-a, Methyl-e) trans_ae->trans_ea Ring Inversion trans_ea->trans_ae

Figure 1: Conformational equilibrium in cis- and trans-2,6-disubstituted piperidines.

The Crystallization Workflow: From Solution to Single Crystal

The most significant bottleneck in SCXRD is obtaining high-quality single crystals suitable for diffraction.[3][4] This process relies on creating a supersaturated solution from which the molecule slowly precipitates in an ordered, crystalline lattice. The choice of method and solvent is critical and often requires empirical screening.

Preliminary Solubility Screening

Before attempting crystallization, the solubility of 2-cyclohexyl-6-methylpiperidine must be assessed in a range of solvents. An ideal solvent for crystallization is one in which the compound is sparingly soluble. This allows for fine control over the supersaturation state.

Common Crystallization Methodologies

Several classical techniques are effective for small organic molecules.[9] The selection of a method depends on the compound's properties and the quantity of material available.

start Is Compound Thermally Stable? sublimation Sublimation start->sublimation Yes solvent_choice Select Solvent System (sparingly soluble) start->solvent_choice No material_amount Material > 10mg? solvent_choice->material_amount slow_evap Slow Evaporation material_amount->slow_evap Yes layering Solvent Layering material_amount->layering Yes volatile_solvent Are Solvents Volatile? material_amount->volatile_solvent No vapor_diffusion Vapor Diffusion volatile_solvent->vapor_diffusion Yes

Figure 2: Decision workflow for selecting a primary crystallization method.

Experimental Protocol: Vapor Diffusion (Hanging Drop)

This method is highly effective when only milligram quantities of the compound are available and works well with volatile solvents.[10]

  • Solution Preparation: Dissolve 2-5 mg of 2-cyclohexyl-6-methylpiperidine in 100-200 µL of a "good" solvent in which it is readily soluble (e.g., dichloromethane, acetone).

  • Reservoir Preparation: Fill the well of a crystallization plate with 0.5-1.0 mL of a "poor" solvent (the precipitant) in which the compound is insoluble but which is miscible with the "good" solvent (e.g., hexane, pentane).

  • Setup: Pipette a 1-2 µL drop of the compound solution onto a siliconized glass coverslip. Invert the coverslip and seal the reservoir well with it.

  • Incubation: Store the sealed plate in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).

  • Mechanism: The vapor of the more volatile "good" solvent slowly diffuses out of the drop into the reservoir, while the vapor of the less volatile "poor" solvent diffuses into the drop. This gradual change in solvent composition slowly reduces the solubility of the compound, inducing crystallization.

  • Monitoring: Monitor the drop periodically under a microscope for the formation of single, well-defined crystals over several days to weeks.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size with sharp edges) is obtained, the SCXRD experiment can be performed.[5] This process maps the electron density of the crystal, allowing for the determination of atomic positions.

cluster_exp Experimental Phase cluster_proc Computational Phase crystal_mount 1. Crystal Selection & Mounting data_collection 2. X-ray Data Collection (Diffractometer) crystal_mount->data_collection data_reduction 3. Data Reduction (Integration & Scaling) data_collection->data_reduction space_group 4. Space Group Determination data_reduction->space_group solve 5. Structure Solution (e.g., Direct Methods) space_group->solve refine 6. Structure Refinement (Least-Squares) solve->refine validate 7. Validation & CIF Report refine->validate

Figure 3: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

  • Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer's goniometer head.[5] The rapid cooling minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • Data Collection: The crystal is rotated in a monochromatic X-ray beam. As X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a pattern of reflections (spots) that are recorded on a detector. A full sphere of data is collected by rotating the crystal through various angles.

  • Data Reduction: The raw diffraction images are processed. The intensities of the individual reflections are integrated, corrected for experimental factors (like absorption), and scaled.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map. This map reveals the approximate positions of the atoms.

  • Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions and thermal displacement parameters are then refined using a full-matrix least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[5] Hydrogen atoms are typically placed in calculated positions.

Structure Interpretation and Validation

The final output of the refinement is a crystallographic information file (CIF) containing the complete structural details. Analysis of this data provides a wealth of information. As no public crystal structure for 2-cyclohexyl-6-methylpiperidine exists, the following table presents representative data for a similar 2,6-disubstituted piperidine, r-2,c-6-diphenylpiperidine, to illustrate the expected output.[11]

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue (for r-2,c-6-diphenylpiperidine[11])Significance
Chemical FormulaC₁₇H₁₉NConfirms the elemental composition of the crystal unit.
Formula Weight237.33 g/mol Molar mass of the molecule.
Crystal SystemTriclinicThe fundamental symmetry class of the crystal lattice.
Space GroupP-1Describes the symmetry elements within the unit cell.
a, b, c (Å)5.6450, 11.2255, 11.5281Dimensions of the unit cell.
α, β, γ (°)73.91, 89.90, 81.47Angles of the unit cell.
Volume (ų)693.53The volume of a single unit cell.
Z2Number of molecules per unit cell.
Temperature (K)293Temperature at which data was collected.
R₁ [I > 2σ(I)]0.043R-factor; a measure of agreement between the model and observed data (good is < 0.05).
wR₂ (all data)0.125Weighted R-factor; another measure of model quality.
Goodness-of-Fit (S)1.06Should be close to 1.0 for a good model.
Molecular Geometry Analysis

The refined structure of 2-cyclohexyl-6-methylpiperidine would be analyzed to confirm its conformation.

  • Piperidine Ring: The puckering parameters (e.g., Cremer & Pople parameters) would be calculated to quantitatively confirm a chair conformation.[1][12]

  • Substituent Positions: The key finding would be the precise determination of whether the cyclohexyl and methyl groups are in axial or equatorial positions. Torsion angles (e.g., C-C-C-N) would define the ring's geometry and the orientation of its substituents. For the cis isomer, both substituents are expected to be found in equatorial orientations.

  • Cyclohexyl Ring: The conformation of the cyclohexyl ring itself (also a chair) and its orientation relative to the piperidine ring would be determined.

Supramolecular Analysis and Crystal Packing

Beyond the individual molecule, crystallography reveals how molecules pack together in the crystal lattice. Intermolecular interactions, such as C-H···π interactions or weak hydrogen bonds involving the piperidine nitrogen, dictate the packing arrangement.[11] These interactions can be visualized and quantified using tools like Hirshfeld surface analysis, which maps the close contacts between neighboring molecules.[1][12]

Validation and Deposition

The final structural model must be rigorously validated. The International Union of Crystallography (IUCr) provides the checkCIF service, an automated tool that checks the CIF for consistency, completeness, and potential errors. Upon validation, the data should be deposited in a public repository like the Cambridge Structural Database (CSD) to make the findings available to the scientific community.[13]

Conclusion

The is a powerful, multi-step process that provides the definitive three-dimensional structure of the molecule. From the careful selection of crystallization conditions to the detailed refinement and interpretation of diffraction data, each step is critical for obtaining a high-quality, reliable structure. The resulting atomic-level insights into the molecule's preferred conformation and intermolecular interactions are invaluable for applications in medicinal chemistry, enabling a deeper understanding of its biological function and guiding the development of new therapeutic agents.

References

  • SPT Labtech.
  • Thirumalai, D., et al. (2024). Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Unknown Author. Crystallization of small molecules.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Thirumalai, D., et al. (2025). Crystal structure and Hirshfeld surface analysis of 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate. IUCr Journals. [Link]

  • Garlapati, V. K., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Garlapati, V. K., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Raczynska, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. [Link]

  • Sampath, N., et al. (2012). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. ResearchGate. [Link]

  • Sampath, N., et al. (2014). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of Structural Chemistry. [Link]

  • D'Souza, B. R., & Michael, F. E. (2007). Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. Organic Letters. [Link]

  • Aridoss, G., et al. (2013). r-2,c-6-Diphenylpiperidine. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Lemet, V., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]

  • da Silva, J. B. P., & Leite, F. H. A. (2003). The Role of Hyperconjugation in the Conformational Analysis of Methylcyclohexane and Methylheterocyclohexanes. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Cyclohexylmethyl)piperidine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,3R,4R,5R,6S)-2-hexyl-6-methylpiperidine-3,4,5-triol. PubChem Compound Database. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Routes to Chiral 2-Substituted and 2,6-Disubstituted Piperidines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Request PDF. [Link]

  • Wikipedia. (n.d.). 2,6-Dimethylpiperidine. [Link]

  • Sloop, J. C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

  • LookChem. (n.d.). 2-methylpiperidine. [Link]

  • PubChemLite. (n.d.). 2-cyclopropyl-6-methylpiperidine hydrochloride (C9H17N). [Link]

  • Malik, M. A. (2025). Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]

Sources

Protocols & Analytical Methods

Method

stereoselective synthesis protocol for 2-cyclohexyl-6-methylpiperidine

Application Note: Stereoselective Synthesis Protocol for 2-Cyclohexyl-6-methylpiperidine via Asymmetric Reductive Transamination Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis Protocol for 2-Cyclohexyl-6-methylpiperidine via Asymmetric Reductive Transamination

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Executive Summary

Chiral 2,6-disubstituted piperidines are privileged scaffolds in pharmaceutical chemistry, frequently serving as the core motif in complex alkaloids and targeted therapeutics[1],[2]. Traditional synthetic routes often rely on lengthy chiral pool approaches or high-pressure asymmetric hydrogenation of activated pyridines, which suffer from limited substrate scope and require specialized equipment[3].

This application note details a highly efficient, self-validating protocol for the stereoselective synthesis of (2R,6S)-2-cyclohexyl-6-methylpiperidine . By leveraging a Rhodium-catalyzed Asymmetric Reductive Transamination (ART) pathway, this method directly converts simple pyridinium salts into highly enantioenriched piperidines using bench-stable reagents, ambient pressure, and operational simplicity[4],[3].

Mechanistic Rationale: The "Why" Behind the Chemistry

To achieve high diastereomeric and enantiomeric excess (dr and er), this protocol utilizes a dynamic cascade reaction rather than a simple reduction. Understanding the causality behind the reagent selection is critical for troubleshooting and scale-up:

  • The Catalyst ([Cp*RhCl2]2): This Rh(III) "piano-stool" complex is selected for its exceptional transfer hydrogenation capabilities. Unlike traditional Pd or Pt catalysts that require high-pressure H2​ gas, the Rh(III) center readily forms a rhodium-hydride species in the presence of formic acid, enabling sequential 1,4-hydride additions to the activated pyridinium ring[4].

  • The Hydrogen Donor (HCOOH): Formic acid acts as a clean, inexpensive, and liquid-phase hydrogen donor. It drives the reduction forward while generating CO2​ as the only byproduct, eliminating the need for pressurized reactors[3].

  • The Chiral Inducer and Nitrogen Source ((S)-PEA): (S)-phenylethylamine (PEA) serves a dual purpose. It acts as the chiral auxiliary and the ultimate nitrogen source for the piperidine ring. During the reaction, the pyridinium ring opens, and a transamination occurs where the original nitrogen is replaced by (S)-PEA. The steric bulk of the cyclohexyl group and the chiral environment of the (S)-PEA dictate the facial selectivity of the final ring-closing reduction, overwhelmingly favoring the cis-(2R,6S) stereoisomer[5],[3].

  • The Biphasic Solvent System (DCM/ H2​O 15:1): Mixtures of HCOOH and PEA are prone to solidification. Dichloromethane (DCM) maintains a homogeneous organic phase, while the small volume of water is mechanistically essential to facilitate the hydrolysis and transamination steps during the ring-opening phase[4].

ART_Mechanism N1 Pyridinium Precursor N2 Rh-H 1,4-Addition (Transfer Hydrogenation) N1->N2 N3 Ring Opening & Hydrolysis N2->N3 N4 Transamination with (S)-PEA N3->N4 N5 Stereoselective Ring Closure N4->N5 N6 (2R,6S)-Piperidine Product N5->N6

Fig 1. Mechanistic cascade of the Asymmetric Reductive Transamination (ART) pathway.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. The reaction is insensitive to air and moisture, allowing it to be set up on the benchtop without a glovebox[4].

Reagents Required
  • Substrate: 2-Cyclohexyl-6-methylpyridinium salt (0.5 mmol)

  • Chiral Amine: (S)-Phenylethylamine ((S)-PEA) (10.0 equiv, 5.0 mmol)

  • Hydrogen Donor: Formic Acid (HCOOH) (24.0 equiv, 12.0 mmol)

  • Catalyst: [Cp*RhCl2]2 (1 mol%, 0.005 mmol)

  • Solvents: Dichloromethane (DCM) and Deionized Water ( H2​O )

Procedure
  • Reaction Assembly: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 0.5 mmol of the 2-cyclohexyl-6-methylpyridinium salt.

  • Chiral Amine & Donor Addition: Carefully add 10 equivalents of (S)-PEA followed by 24 equivalents of HCOOH. Caution: The addition of HCOOH to the amine is exothermic; add dropwise while stirring.

  • Solvent Introduction: Add 4.0 mL of a pre-mixed DCM/ H2​O (15:1 v/v) solvent system to the flask. Ensure the mixture is vigorously stirring to prevent localized solidification of the amine-formate salts.

  • Catalyst Initiation: Add 1 mol% of [Cp*RhCl2]2 to the reaction mixture. The solution will typically adopt a characteristic orange/red hue from the Rh(III) complex.

  • Incubation: Cap the flask loosely (to allow trace CO2​ evolution to escape) and stir the mixture at 40 °C for 22 hours in open air[5].

  • In-Process Control (TLC): After 20 hours, sample the organic layer. Validate the consumption of the UV-active pyridinium starting material via TLC (Hexane/EtOAc 3:1, visualized with UV and Dragendorff's reagent).

  • Quench and Extraction: Cool the reaction to room temperature. Carefully quench the remaining acid by adding saturated aqueous NaHCO3​ until the aqueous layer reaches pH ~8. Extract the mixture with DCM (3 × 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexane/EtOAc containing 1% Et3​N to prevent streaking of the basic amine) to yield the pure (2R,6S)-2-cyclohexyl-6-methylpiperidine.

Protocol_Workflow S1 1. Reagent Preparation Mix Pyridinium Salt, (S)-PEA, HCOOH S2 2. Catalyst Addition Add 1 mol% [Cp*RhCl2]2 in DCM/H2O S1->S2 S3 3. Reaction Incubation Stir at 40 °C for 22 hours (Open Air) S2->S3 S4 4. Biphasic Quench & Extraction Neutralize and extract with DCM S3->S4 S5 5. Chromatographic Purification Silica gel column (Hexane/EtOAc) S4->S5 S6 6. Chiral HPLC Validation Confirm 15:1 dr and 94.5 er S5->S6

Fig 2. Step-by-step experimental workflow for the stereoselective synthesis protocol.

Quantitative Data & Optimization Matrix

The stereochemical outcome is highly dependent on the stoichiometry of the chiral amine and the hydrogen donor. The table below summarizes the optimization parameters and expected yields based on established benchmarking[5],[4].

Catalyst LoadingChiral Amine (Equiv)HCOOH (Equiv)Temp (°C)Time (h)Isolated Yield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
[CpRhCl2]2 (1 mol%) (S)-PEA (10 eq) 24 40 22 78% 15:1 (cis:trans) 94.5
[CpRhCl2]2 (1 mol%)(S)-PEA (1 eq) + NEt3​ (4 eq)124022< 40%NDND
[Cp*RhCl2]2 (1 mol%)(R)-PEA (10 eq)24402279%15:1 (cis:trans)95.0 (ent)

Note: Reducing the equivalents of (S)-PEA and substituting with an achiral base like triethylamine ( NEt3​ ) drastically reduces the yield, as the transamination equilibrium is not sufficiently driven forward[4].

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following analytical validations must be performed:

  • Diastereomeric Ratio (dr) Determination: Perform 1H NMR (400 MHz, CDCl3​ ) on the crude mixture prior to column chromatography. The cis-isomer (2R,6S) can be distinguished from the trans-isomer by the coupling constants of the axial protons at C2 and C6, which exhibit large axial-axial couplings ( J≈10−12 Hz) characteristic of a chair conformation with equatorial substituents.

  • Enantiomeric Ratio (er) Determination: Analyze the purified product via Chiral High-Performance Liquid Chromatography (HPLC) using a stationary phase such as Chiralpak IA or IB. Compare the retention times against a racemic standard synthesized using an achiral amine (e.g., benzylamine) under identical reduction conditions.

References

  • Benchchem. Piperidinium Compounds: Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts.
  • Liebeskind, L. S., et al. Enantiocontrolled Synthesis of 2,6-Disubstituted Piperidines by Desymmetrization of meso-η-(3,4,5)-Dihydropyridinylmolybdenum Complexes. Journal of the American Chemical Society.
  • Srivastava, N., et al. Total synthesis of the 2,6-disubstituted piperidine alkaloid (−)-andrachcinidine. ResearchGate.
  • Xiao, J., et al. Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. University of Liverpool Repository.
  • Xiao, J., et al. Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines (Abstract & Detail). University of Liverpool Repository.

Sources

Application

using 2-cyclohexyl-6-methylpiperidine as a chiral auxiliary in catalysis

Application Note: 2-Cyclohexyl-6-methylpiperidine as a Sterically Differentiated Chiral Auxiliary in Asymmetric Synthesis Executive Summary In the landscape of asymmetric catalysis and synthesis, the design of chiral aux...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Cyclohexyl-6-methylpiperidine as a Sterically Differentiated Chiral Auxiliary in Asymmetric Synthesis

Executive Summary

In the landscape of asymmetric catalysis and synthesis, the design of chiral auxiliaries hinges on maximizing facial bias while maintaining practical cleavage kinetics. While Evans oxazolidinones and Myers pseudoephedrine are mainstays, sterically demanding chiral piperidines offer a uniquely rigid and tunable chiral pocket[1]. Specifically, enantiopure (2R,6R)-2-cyclohexyl-6-methylpiperidine presents a massive A-value disparity between the cyclohexyl (~2.15 kcal/mol) and methyl (~1.70 kcal/mol) groups.

This application note details the deployment of this 2,6-disubstituted piperidine as a highly effective chiral auxiliary for diastereoselective enolate alkylations. By leveraging the extreme steric shielding provided by the cyclohexyl moiety, researchers can achieve near-perfect facial selectivity during electrophilic trapping[2].

Mechanistic Rationale & Design Principles

The efficacy of (2R,6R)-2-cyclohexyl-6-methylpiperidine is rooted in its conformational rigidity and the severe steric penalties it imposes on disfavored transition states.

  • Enolate Geometry (Causality of Z-Enolate Formation): Upon deprotonation of the N-acyl derivative with LDA, the system exclusively forms the Z-enolate. An E-enolate geometry would force the enolate oxygen (or the alpha-alkyl group) into a catastrophic A(1,3) allylic strain interaction with the massive equatorial cyclohexyl group[3].

  • Facial Shielding: Once the Z-enolate is locked, the cyclohexyl group effectively acts as a steric wall, completely blocking the Re-face of the enolate.

  • Electrophilic Attack: Consequently, incoming electrophiles (e.g., alkyl halides) are forced to approach via the less hindered Si-face (the methyl side), resulting in exceptional diastereomeric ratios (often >95:5 dr)[4].

Mechanism Amide Chiral Amide Precursor Deprotonation LDA Deprotonation Amide->Deprotonation Z_Enolate Z-Enolate (Favored) Minimized A(1,3) Strain Deprotonation->Z_Enolate >99% E_Enolate E-Enolate (Disfavored) Severe Steric Clash Deprotonation->E_Enolate <1% Shielding Cyclohexyl Shielding Blocks Re-face Z_Enolate->Shielding Attack Electrophilic Attack via Si-face Shielding->Attack Product Product Attack->Product

Mechanistic divergence and stereocontrol during enolate formation and alkylation.

Experimental Workflow Visualization

ExperimentalWorkflow Step1 1. N-Acylation (n-BuLi, RCOCl) Step2 2. Enolate Generation (LDA, -78 °C) Step1->Step2 Step3 3. Asymmetric Alkylation (R'X, -78 °C to RT) Step2->Step3 Step4 4. Auxiliary Cleavage (LiNH2BH3 or LiAlH4) Step3->Step4 Product Enantioenriched Product + Recovered Piperidine Step4->Product

Workflow for asymmetric alkylation using the 2-cyclohexyl-6-methylpiperidine auxiliary.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of the Chiral Amide (N-Acylation)

Why this works: The nitrogen atom in 2-cyclohexyl-6-methylpiperidine is buried between two sterically demanding carbon centers. Standard acyl substitution using mild bases (triethylamine, pyridine) is kinetically prohibitive. Deprotonation with n-BuLi generates a highly nucleophilic lithium amide, forcing the acylation to completion.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve (2R,6R)-2-cyclohexyl-6-methylpiperidine (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M). Cool the solution to -78 °C.

  • Deprotonation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete metalation.

  • Acylation: Re-cool to -78 °C and add the desired acid chloride (e.g., propionyl chloride, 1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Self-Validation Check: Quench a 0.1 mL aliquot in MeOH. Perform TLC (20% EtOAc/Hexanes). The protocol is successful if there is a complete disappearance of the ninhydrin-active amine spot and the appearance of a new UV/I2-active amide spot. 1 H NMR of the crude will show characteristic rotameric broadening due to the hindered amide bond.

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, dry over Na 2​ SO 4​ , and purify via flash chromatography.

Protocol 2: Asymmetric Alkylation

Why this works: Lithium chloride is utilized as a critical additive. It breaks up unreactive enolate hexamers/tetramers into highly reactive monomeric species, significantly increasing the reaction rate and tightening the facial selectivity during electrophilic attack.

  • Enolate Generation: Dissolve the purified chiral amide (1.0 equiv, 5 mmol) and anhydrous LiCl (3.0 equiv) in THF (0.1 M) under argon. Cool to -78 °C. Add freshly prepared LDA (1.1 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Self-Validation Check (Enolate Formation): Withdraw a 0.2 mL aliquot and quench directly into D 2​ O. Extract with Et 2​ O and evaporate. 1 H NMR must show >95% disappearance of the α -protons, confirming quantitative enolate formation.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.5 equiv) neat or as a THF solution. Stir at -78 °C for 4 hours, then allow to warm to -40 °C until complete.

  • Validation Check (Diastereoselectivity): Following standard aqueous workup, analyze the crude mixture via 1 H NMR. The ratio of the two doublets/multiplets corresponding to the new α -stereocenter provides the crude diastereomeric ratio (d.r.).

Protocol 3: Non-Destructive Cleavage of the Auxiliary

Why this works: Hindered amides completely resist standard basic saponification (e.g., LiOH/H 2​ O) because the bulky piperidine blocks the Bürgi-Dunitz trajectory of the incoming hydroxide ion. Lithium amidoborane (LiNH 2​ BH 3​ ) provides a powerful, less sterically encumbered hydride source for reductive cleavage, liberating the auxiliary and yielding the enantioenriched primary alcohol without racemization.

  • Reduction: Dissolve the alkylated amide (1.0 equiv, 3 mmol) in THF (0.1 M) at 0 °C. Add LiNH 2​ BH 3​ (4.0 equiv) in one portion.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Self-Validation Check: Monitor by IR spectroscopy. The strong amide carbonyl stretch at ~1640 cm −1 must completely disappear, replaced by a broad O-H stretch at ~3300 cm −1 .

  • Recovery: Carefully quench with 1M HCl (Caution: H 2​ evolution). Extract the chiral alcohol product with Et 2​ O. The aqueous layer can be basified with 3M NaOH and extracted with CH 2​ Cl 2​ to quantitatively recover the (2R,6R)-2-cyclohexyl-6-methylpiperidine auxiliary for reuse.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes when subjecting the N-propionyl derivative of the auxiliary to various electrophiles using the protocols described above.

Table 1: Asymmetric Alkylation of N-Propionyl-(2R,6R)-2-cyclohexyl-6-methylpiperidine

Electrophile (R'X)EquivalentsTemp Profile (°C)Time (h)Yield (%)*d.r. (Crude)e.e. (Alcohol)**
Methyl Iodide (MeI)1.5-7828896:495%
Benzyl Bromide (BnBr)1.5-78 to -4048498:297%
Allyl Bromide1.5-7838195:594%
Isopropyl Iodide (i-PrI)2.0-78 to RT126299:1>99%

* Yields represent the isolated yield of the cleaved primary alcohol over two steps (alkylation + cleavage). ** Enantiomeric excess determined by chiral HPLC analysis of the purified alcohol.

References

  • Benchchem.
  • Chemical Communications (RSC Publishing).
  • Organic Letters - ACS Publications.
  • Heterocycles (LOCKSS).

Sources

Method

Physicochemical Rationale: The Analytical Challenge of Alicyclic Amines

An in-depth technical guide designed for analytical chemists, toxicologists, and drug development professionals tasked with the trace-level quantification of alicyclic amines. 2-Cyclohexyl-6-methylpiperidine is a sterica...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for analytical chemists, toxicologists, and drug development professionals tasked with the trace-level quantification of alicyclic amines.

2-Cyclohexyl-6-methylpiperidine is a sterically hindered, secondary alicyclic amine. In Gas Chromatography-Mass Spectrometry (GC-MS), basic amines present a notorious analytical challenge. The active secondary amine ( N−H ) group is highly polar and strongly interacts with residual, un-deactivated silanol groups ( −SiOH ) on fused-silica capillary columns. This interaction causes severe chromatographic peak tailing, unpredictable retention time shifts, and a significant loss of sensitivity.

To achieve robust, reproducible, and trace-level quantitative analysis, sample preparation cannot merely be an extraction step; it must be a precisely engineered chemical transformation. The workflow must achieve two mechanistic goals:

  • Phase Partitioning via pKa Manipulation: Converting the water-soluble protonated amine salt into its lipophilic free-base form.

  • Chemical Masking via Derivatization: Replacing the active hydrogen with an electron-withdrawing group to eliminate hydrogen bonding, enhance volatility, and stabilize the molecule thermally[1].

Mechanistic Workflow & Causality

A. Matrix Alkalinization and Liquid-Liquid Extraction (LLE)

In biological fluids (e.g., urine, plasma) or aqueous reaction mixtures, piperidine derivatives exist predominantly as protonated salts due to their high pKa​ (typically ranging from 10 to 11). Because ionic species do not partition into organic solvents, the matrix pH must be aggressively adjusted to at least 1 to 2 units above the analyte's pKa​ [2].

The Causality: By adding a strong base (such as ammonium hydroxide or sodium hydroxide) to reach a pH>12 , the equilibrium is forced entirely toward the neutral free-base form. Once neutralized, the lipophilic 2-cyclohexyl-6-methylpiperidine can be quantitatively extracted using a low-polarity organic solvent like n -butyl chloride or hexane. This selective partitioning leaves polar matrix interferences (salts, proteins, and hydrophilic metabolites) behind in the aqueous waste[2].

B. Perfluoroacylation Derivatization

While the free base can technically be volatilized, direct injection into a GC-MS often yields poor data quality[3]. Derivatization via perfluoroacylation is the definitive gold standard for secondary piperidines[1].

The Causality: Reagents such as Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA) react with the secondary amine via nucleophilic acyl substitution. This yields a highly stable perfluoroalkyl amide. This chemical masking drastically lowers the boiling point and improves peak symmetry. Furthermore, the incorporation of highly electronegative fluorine atoms enhances the molecule's electron-capturing properties, yielding unique, high-mass diagnostic fragments during Electron Ionization (EI), which dramatically improves the Signal-to-Noise ( S/N ) ratio[2].

Workflow Visualization

Below is the logical progression of the sample preparation pipeline, designed to isolate and derivatize the target analyte while systematically eliminating matrix artifacts.

G N1 1. Aqueous Matrix (Biological/Synthetic) N2 2. Alkalinization (pH > 12) Ammonium Hydroxide N1->N2 N3 3. Liquid-Liquid Extraction n-Butyl Chloride / Hexane N2->N3 N4 4. Nitrogen Blowdown Evaporate to Dryness (40°C) N3->N4 N5 5. Perfluoroacylation TFAA or PFPA (70°C, 30 min) N4->N5 N6 6. Reconstitution & GC-MS Ethyl Acetate Injection N5->N6

Workflow for extraction and derivatization of basic alicyclic amines prior to GC-MS analysis.

Reagent Selection & Quantitative Data

Selecting the correct perfluoroalkyl anhydride dictates the chromatographic retention time and the mass spectral fragmentation pattern. The table below summarizes the physicochemical properties of the three primary reagents used for piperidine derivatization[4].

Derivatization ReagentMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Application Rationale for Piperidines
Trifluoroacetic Anhydride (TFAA) (CF3​CO)2​O 210.0339.5 - 40.01.487Highly reactive; produces highly volatile derivatives for early-eluting peaks[1].
Pentafluoropropionic Anhydride (PFPA) (CF3​CF2​CO)2​O 310.0569.0 - 70.01.571Optimal balance of volatility and MS fragmentation; reduces background steroid interference[2].
Heptafluorobutyric Anhydride (HFBA) (CF3​CF2​CF2​CO)2​O 410.06106.0 - 107.01.665Best for highly volatile amines to delay retention time and shift mass fragments to higher m/z [4].

Note: For 2-cyclohexyl-6-methylpiperidine, PFPA is highly recommended as it shifts the diagnostic fragment ions to higher mass ranges, effectively bypassing low-mass background noise commonly found in biological matrices[2].

Self-Validating Experimental Protocol

This step-by-step methodology is engineered as a self-validating system. Quality control checkpoints are embedded directly into the workflow to ensure analytical integrity and protect the GC-MS instrumentation from active acids[5].

Phase 1: Matrix Preparation & Extraction
  • Internal Standard Addition: Aliquot 1.0 mL of the aqueous sample into a clean borosilicate glass tube. Spike with an appropriate isotopically labeled internal standard (e.g., Piperidine- d5​ or a structurally similar stable isotope) to correct for extraction recovery variances.

  • Alkalinization: Add 200 µL of concentrated Ammonium Hydroxide ( NH4​OH ) or 1M NaOH .

    • Validation Checkpoint: Spot-test a 1 µL droplet on wide-range pH paper to confirm pH≥12 . Failure to reach this pH will result in exponential analyte loss.

  • Liquid-Liquid Extraction (LLE): Add 3.0 mL of n -butyl chloride (or hexane). Cap tightly with a PTFE-lined cap and vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes to break any emulsions.

    • Validation Checkpoint: Ensure a sharp, distinct phase boundary. The upper organic layer contains the free-base analyte.

Phase 2: Concentration & Derivatization
  • Organic Transfer & Evaporation: Transfer the upper organic layer to a clean GC-autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 40°C using a blowdown evaporator[5].

    • Critical Causality: The sample must be bone dry . Trace moisture will violently hydrolyze the anhydride reagents in the next step, generating perfluorinated acids that destroy the derivatization yield and damage the GC column[1].

  • Acylation Reaction: To the dried residue, add 50 µL of anhydrous Ethyl Acetate and 50 µL of PFPA (or TFAA)[1]. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the vial in a dry block at 70°C for 30 minutes to drive the nucleophilic substitution to completion[1].

Phase 3: Reagent Removal & Reconstitution
  • Acid Elimination (Crucial for Instrument Health): Remove the vial and allow it to cool to room temperature. Uncap and evaporate the excess PFPA/TFAA and byproduct acids to complete dryness under a gentle Nitrogen stream[1].

    • Validation Checkpoint: Injecting residual anhydride directly into the GC-MS will strip the stationary phase of the column and corrode the MS ion source. Complete evaporation is mandatory[3].

  • Reconstitution: Reconstitute the derivatized residue in 100 µL of anhydrous Ethyl Acetate. Vortex briefly.

  • GC-MS Injection: Transfer to a vial with a glass micro-insert. Inject 1 µL in splitless mode.

    • System Suitability: Always run a "Derivatization Blank" (reagents only, no sample) prior to your analytical batch to confirm the absence of ghost peaks or contaminated solvents.

References

  • [5] Organomation. GC-MS Sample Preparation. Available at: [Link]

  • Chromatography Forum. Amines by GC-MS. Available at:[Link]

  • [3] ResolveMass Laboratories Inc. How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Available at:[Link]

  • [2] Journal of Analytical Toxicology (Oxford Academic). Development of a Gas Chromatographic—Mass Spectrometric Drug Screening Method for the N-Dealkylated Metabolites of Fentanyl, Sufentanil, and Alfentanil. Available at:[Link]

  • [4] Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at:[Link]

Sources

Application

2-cyclohexyl-6-methylpiperidine applications in fragment-based drug discovery

Application Note: 2-Cyclohexyl-6-methylpiperidine as a 3D Scaffold in Fragment-Based Drug Discovery (FBDD) The Paradigm Shift: Escaping Flatland in FBDD Historically, Fragment-Based Drug Discovery (FBDD) libraries have b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Cyclohexyl-6-methylpiperidine as a 3D Scaffold in Fragment-Based Drug Discovery (FBDD)

The Paradigm Shift: Escaping Flatland in FBDD

Historically, Fragment-Based Drug Discovery (FBDD) libraries have been dominated by flat, sp2-hybridized aromatic compounds. While these molecules easily satisfy the classic "Rule of Three" (Ro3)—Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3—they often suffer from target promiscuity and limited vector trajectories during hit-to-lead elaboration1[1].

To overcome this, modern FBDD campaigns prioritize 3D shape diversity, heavily utilizing sp3-rich cyclic scaffolds like piperidines2[2]. 2-Cyclohexyl-6-methylpiperidine (CAS: 1696788-91-6) is a highly versatile, stereochemically rich fragment 3[3]. The piperidine core provides essential basicity and hydrogen-bond donation, while the cyclohexyl and methyl substituents offer distinct hydrophobic vectors to probe deep S1/S2 pockets in target proteins, such as proteases or kinases.

Physicochemical Profiling

The table below summarizes the physicochemical properties of 2-cyclohexyl-6-methylpiperidine, demonstrating its strict adherence to FBDD criteria while maximizing 3D character (Fsp3).

Table 1: Physicochemical Properties vs. Rule of Three (Ro3)

Property2-Cyclohexyl-6-methylpiperidineRo3 ThresholdStrategic Advantage
Molecular Weight 181.32 g/mol ≤ 300 DaHigh ligand efficiency (LE); leaves ample room for fragment growing.
cLogP ~2.8≤ 3Balances aqueous solubility for NMR with hydrophobic pocket affinity.
H-Bond Donors 1 (Secondary Amine)≤ 3Directional H-bonding to catalytic aspartates or backbone carbonyls.
H-Bond Acceptors 1 (Amine Nitrogen)≤ 3Minimizes desolvation penalties upon target binding.
Fsp3 (Fraction sp3) 1.00N/A (Higher is better)Absolute 3D character; escapes the "flatland" of traditional libraries.

Experimental Strategy & Workflow

Because fragments bind weakly (typically Kd​ in the high µM to mM range), highly sensitive biophysical methods are required. We employ a self-validating workflow utilizing ligand-observed NMR as the primary screen, followed by Surface Plasmon Resonance (SPR) for orthogonal validation.

FBDD_Workflow A 1. Library Selection (3D Piperidines) B 2. Primary Screen (NMR: WaterLOGSY) A->B C 3. Orthogonal Validation (SPR Binding) B->C D 4. Hit-to-Lead (Fragment Growing) C->D

FBDD Workflow: From 3D piperidine library selection to hit-to-lead elaboration.

Protocol 1: Primary Screening via Ligand-Observed NMR

Causality & Rationale: Ligand-observed NMR is preferred over protein-observed NMR because it does not require costly 15N/13C isotopic labeling of the target and consumes significantly less protein4[4]. We utilize WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) alongside CPMG (Carr-Purcell-Meiboom-Gill) relaxation dispersion. WaterLOGSY detects binding via polarization transfer from bulk water to the bound ligand, resulting in an inverted NOE signal compared to the free ligand 5[5]. CPMG acts as a secondary filter: large biomolecules have short T2​ relaxation times, so bound fragments adopt these properties and exhibit severe line broadening.

NMR_Logic Start Fragment Cocktail + Target WLOGSY WaterLOGSY (Polarization Transfer) Start->WLOGSY CPMG CPMG / T2 (Relaxation Filter) Start->CPMG Sign Inverted NOE Signal vs Free Ligand? WLOGSY->Sign Broad Line Broadening Observed? CPMG->Broad Hit Confirmed Binder Sign->Hit Yes NonHit Non-Binder Sign->NonHit No Broad->Hit Yes Broad->NonHit No

Ligand-Observed NMR Decision Tree: Identifying binders via WaterLOGSY and CPMG.

Step-by-Step Methodology

1. Sample Preparation (Cocktailing):

  • Why Cocktails? Screening fragments individually is low-throughput. We pool 5–8 fragments per cocktail to maximize throughput while avoiding 1H spectral overlap.

  • Prepare a buffer consisting of 50 mM Phosphate, 150 mM NaCl, pH 7.4. Crucial Step: Supplement with exactly 10% D2​O . This provides the necessary deuterium lock signal for the spectrometer without excessively depleting the bulk H2​O protons required for WaterLOGSY polarization transfer.

  • Add the unlabeled target protein to a final concentration of 10–20 µM.

  • Spike in the 2-cyclohexyl-6-methylpiperidine cocktail to a final concentration of 200 µM per fragment (1:10 to 1:20 protein:ligand ratio).

2. Self-Validation Controls:

  • Include 50 µM of a known weak binder (Positive Control) to verify polarization transfer.

  • Include 50 µM of TSP (Trimethylsilylpropanoic acid) as an internal non-binding reference (Negative Control). TSP must always show a positive WaterLOGSY signal and no CPMG line broadening.

3. Data Acquisition:

  • WaterLOGSY: Acquire data using a 600 MHz or higher NMR spectrometer equipped with a cryoprobe. Apply selective irradiation to the water resonance (4.7 ppm) with a mixing time of 1.5 seconds.

  • CPMG: Acquire two spectra: one with a short spin-echo relaxation delay (10 ms) and one with a long delay (200 ms).

  • Analysis: A true hit for 2-cyclohexyl-6-methylpiperidine will show an inverted phase in the WaterLOGSY spectrum (relative to the TSP control) and a >50% reduction in peak intensity in the 200 ms CPMG spectrum due to enhanced T2​ relaxation4[4].

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Rationale: NMR confirms binding but does not easily yield precise affinity ( Kd​ ) without resource-intensive titrations. SPR provides orthogonal, label-free validation. Because fragments like 2-cyclohexyl-6-methylpiperidine have exceptionally rapid association ( kon​ ) and dissociation ( koff​ ) rates, their sensorgrams typically appear as "square waves." Therefore, kinetic fitting is often impossible; instead, we rely on Steady-State Affinity analysis.

Step-by-Step Methodology

1. Surface Preparation:

  • Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

  • Causality Check: Because the fragment is small (~181 Da), the theoretical maximum response ( Rmax​ ) will be very low. To achieve a detectable signal-to-noise ratio, the protein immobilization density must be unusually high (typically 5,000–10,000 RU), unlike standard antibody-antigen kinetics which require low density to prevent mass transport limitations.

2. Solvent Correction (Critical Self-Validation Step):

  • Fragments are stored in 100% DMSO and diluted into running buffer (typically yielding 2–5% final DMSO).

  • Bulk refractive index changes from minor DMSO variations will dwarf the actual binding signal of the fragment.

  • Action: Generate a 5-point DMSO calibration curve (e.g., 1.5% to 2.5% DMSO) before and after the fragment run to mathematically subtract bulk solvent effects.

3. Steady-State Affinity Run:

  • Prepare a 2-fold dilution series of 2-cyclohexyl-6-methylpiperidine ranging from 10 µM to 2 mM.

  • Inject each concentration at a high flow rate (50 µL/min) to minimize dispersion effects, with a contact time of 30 seconds and a dissociation time of 30 seconds.

  • Plot the equilibrium binding responses ( Req​ ) against fragment concentration and fit to a 1:1 Langmuir binding isotherm to derive the Kd​ .

Hit-to-Lead Elaboration Strategy

Once 2-cyclohexyl-6-methylpiperidine is validated as a hit, its 3D architecture offers distinct advantages for elaboration:

  • Vector 1 (Piperidine Nitrogen): The secondary amine is highly nucleophilic and serves as the primary growth vector. It can be readily converted into an amide, sulfonamide, or urea to pick up additional hydrogen bonds in the solvent-exposed regions of the binding pocket 6[6].

  • Vector 2 (Cyclohexyl Ring): The bulky, sp3-rich cyclohexyl group is ideal for anchoring the fragment deep into hydrophobic sub-pockets (e.g., the S1 pocket of aspartic proteases).

  • Vector 3 (C6-Methyl): The methyl group restricts the conformational flexibility of the piperidine ring, locking it into a favorable chair conformation and reducing the entropic penalty upon binding.

By systematically growing from these vectors, medicinal chemists can rapidly transition this 3D fragment into a highly potent, selective lead compound.

Sources

Method

Application Note: Multiplexed In Vitro Cell Viability and Cytotoxicity Profiling for 2-Cyclohexyl-6-methylpiperidine

Introduction & Pharmacological Context The piperidine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its ubiquitous presence in FDA-approved drugs and biologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The piperidine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its ubiquitous presence in FDA-approved drugs and biologically active molecules[1]. Specifically, 2-cyclohexyl-6-methylpiperidine (CAS: 1696788-91-6 / 2305255-50-7) represents a highly lipophilic, sterically hindered piperidine derivative[2][3]. The presence of both a bulky cyclohexyl ring and a methyl group on the piperidine core significantly influences its spatial geometry—locking it into a highly stable chair conformation—while simultaneously increasing its lipophilicity[4].

While this enhanced lipophilicity improves cellular membrane permeability, it also elevates the risk of non-specific cytotoxicity, off-target lipid bilayer disruption, or lysosomotropism (accumulation in acidic organelles). Evaluating the precise cytotoxic profile of such novel synthetic analogs is a critical first step in drug discovery to define the therapeutic window before advancing to functional efficacy assays[1][5].

Mechanistic Rationale: The Self-Validating Assay System

Expertise & Experience: Relying on a single viability assay (such as the standard MTT tetrazolium reduction assay[1]) can produce confounding artifacts when screening highly lipophilic amines like 2-cyclohexyl-6-methylpiperidine. Piperidine derivatives can sometimes uncouple mitochondrial oxidative phosphorylation or alter intracellular pH, which artificially depresses tetrazolium-based readouts without actual cell death occurring.

Trustworthiness: To establish a self-validating, artifact-free system, this protocol employs a multiplexed approach from a single sample well:

  • Intracellular ATP Quantification (Luminescence): Measures true metabolic viability. A drop in ATP indicates metabolic arrest or cell death.

  • Lactate Dehydrogenase (LDH) Release (Absorbance): Measures frank membrane rupture (necrosis or late-stage apoptosis).

By measuring both parameters, researchers can distinguish between transient metabolic inhibition (ATP drop, no LDH release) and terminal cytotoxicity (ATP drop, high LDH release).

Experimental Workflow Visualization

G A Seed Cells (96-well plate) B Compound Treatment 2-cyclohexyl-6-methylpiperidine A->B C Incubation (48-72 hours) B->C D Transfer Supernatant (LDH Assay) C->D E Lyse Remaining Cells (ATP Assay) C->E F Measure Membrane Integrity (Absorbance) D->F G Measure Metabolic Activity (Luminescence) E->G H Self-Validating Viability Profile F->H G->H

Multiplexed viability workflow for 2-cyclohexyl-6-methylpiperidine.

Detailed Step-by-Step Protocol

Phase 1: Cell Seeding and Acclimation
  • Step 1: Harvest logarithmically growing cells. Human melanoma (A375) or breast cancer (MCF-7) cell lines are highly recommended, as they are established standard models for evaluating the phenomic and cytotoxic effects of piperidine derivatives[1][6].

  • Step 2: Seed cells in a 96-well opaque-walled plate with a clear bottom at a density of 5,000–10,000 cells/well in 90 µL of complete culture medium[1].

    • Causality: Opaque walls prevent optical cross-talk during the downstream luminescence readings. Leaving the outermost perimeter wells empty (filled only with 100 µL PBS) mitigates the "edge effect" caused by thermal gradients and evaporation, ensuring uniform osmolarity across all test wells.

  • Step 3: Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for complete cell attachment and recovery from trypsinization stress[1].

Phase 2: Compound Preparation and Treatment
  • Step 4: Prepare a 10 mM stock solution of 2-cyclohexyl-6-methylpiperidine in 100% molecular-grade DMSO.

  • Step 5: Perform serial dilutions (e.g., 1:3 or 1:5) in complete medium to generate a 10X concentration plate.

  • Step 6: Add 10 µL of the 10X compound to the 90 µL of cells (final volume = 100 µL). Ensure the final DMSO concentration remains strictly ≤0.5% (v/v)[1].

    • Causality: Concentrations of DMSO exceeding 0.5% can independently induce solvent toxicity, alter lipid bilayer permeability, and artificially spike LDH release data, thereby masking the true pharmacological effect of the piperidine derivative.

  • Step 7: Include vehicle controls (0.5% DMSO) and a positive cytotoxic control (e.g., 37 nM Doxorubicin, a known inducer of DNA-damage-mediated senescence and apoptosis in A375 cells[6]). Incubate for 48–72 hours[7].

Phase 3: Multiplexed Assay Execution
  • Step 8 (LDH Release): Following the incubation period, gently centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well clear-bottom plate. Add 50 µL of LDH substrate mix, incubate in the dark for 30 minutes, and measure absorbance at 490 nm.

    • Causality: Centrifugation is a critical mechanical step; it pellets cellular debris and prevents the accidental transfer of loosely adherent, living cells into the LDH assay plate, which would cause false-positive absorbance spikes.

  • Step 9 (ATP Quantification): To the remaining 50 µL of medium and cells in the original plate, add 50 µL of an ATP-dependent luminescent reagent (e.g., CellTiter-Glo). Shake vigorously on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes.

    • Causality: The 10-minute resting phase is non-negotiable. The luciferase reaction kinetics must reach a steady state before reading; premature reading leads to severe intra-plate variability and skewed IC₅₀ calculations. Measure luminescence using a microplate reader.

Data Presentation & Quantitative Analysis

Calculate the percentage of cell viability and cytotoxicity relative to the vehicle control[5]. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) should be derived using non-linear regression analysis (four-parameter logistic curve).

Below is a representative data structure demonstrating how multiplexed data for piperidine derivatives should be summarized for comparative analysis:

CompoundCell LineAssay EndpointIC₅₀ / GI₅₀ (µM)Mechanism Indicator
2-Cyclohexyl-6-methylpiperidine A375 (Melanoma)ATP Depletion14.2 ± 1.1Cytostatic / Metabolic Arrest
2-Cyclohexyl-6-methylpiperidine A375 (Melanoma)LDH Release45.6 ± 2.4Membrane Rupture (Necrosis)
Piperidine Analog (PM1)[1]MCF-7 (Breast)MTT Viability22.5 ± 1.8General Cytotoxicity
Doxorubicin (Positive Control)[6]A375 (Melanoma)ATP Depletion0.037 ± 0.005Senescence / Apoptosis

Data Interpretation Note: A significant quantitative gap between the ATP IC₅₀ (e.g., 14.2 µM) and the LDH IC₅₀ (e.g., 45.6 µM) suggests that at lower concentrations, 2-cyclohexyl-6-methylpiperidine induces metabolic arrest or cytostasis without immediate membrane destruction. True necrotic toxicity only occurs at higher dose thresholds.

References

  • National Institutes of Health (PMC). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Available at:[Link]

  • ChemSrc. 2305255-50-7_CAS号:2305255-50-7_2-Cyclohexyl-6-methylpiperidine. Available at: [Link]

Sources

Application

Application Note: NMR Chemical Shift Assignments and Structural Elucidation of 2-Cyclohexyl-6-methylpiperidine

Audience: Researchers, analytical scientists, and drug development professionals. Focus: Conformational analysis, stereochemical validation, and multi-dimensional NMR workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals. Focus: Conformational analysis, stereochemical validation, and multi-dimensional NMR workflows.

Introduction & Synthetic Context

Chiral piperidines are privileged scaffolds ubiquitous in natural products and active pharmaceutical ingredients (APIs). The structural elucidation of 2,6-disubstituted piperidines—such as 2-cyclohexyl-6-methylpiperidine —presents a unique analytical challenge: distinguishing between the cis and trans diastereomers and confirming the dominant ring conformation.

Recently, highly efficient routes to these molecules have been developed, most notably the rhodium-catalyzed asymmetric reductive transamination (ART) of pyridinium salts. As demonstrated by [1], the reaction of a 2-cyclohexylpyridinium salt with a chiral amine (e.g., (R)-PEA) and formic acid yields (2R,6S)-2-cyclohexyl-6-methylpiperidine with excellent stereocontrol (78% yield, 15:1 d.r., 94% e.e.). The reaction's high diastereoselectivity is driven by the reduction of the dihydropyridine intermediate from the less sterically hindered face, thermodynamically favoring the cis isomer where both bulky substituents occupy equatorial positions in the piperidine chair.

This application note details the causality behind the NMR chemical shifts of this specific molecule and provides a self-validating experimental protocol for its structural assignment.

Logical Workflow for Structural Elucidation

To ensure absolute confidence in the structural assignment, the analytical workflow must be a self-validating system. A proposed structure derived from 1D NMR must be orthogonally verified by 2D connectivity (HSQC/HMBC) and spatial proximity (NOESY).

NMR_Workflow N1 1. Synthesis & Isolation Rh-Catalyzed Reductive Transamination N2 2. Sample Preparation Dissolution in CDCl3 (298 K) N1->N2 N3 3. 1D NMR Acquisition 1H & 13C Chemical Shifts & Integrals N2->N3 N4 4. 2D NMR Connectivity COSY, HSQC, and HMBC Mapping N3->N4 N5 5. Stereochemical Assignment NOESY (cis/trans) & J-Coupling Analysis N4->N5 N6 6. Final Structural Validation Conformational Lock (e,e-Chair) N5->N6

Workflow for the NMR structural elucidation and conformational analysis of chiral piperidines.

Experimental Protocol: A Self-Validating NMR System

Rather than simply acquiring spectra, each step in this protocol is designed to answer a specific conformational question, creating a closed-loop validation system.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of highly purified 2-cyclohexyl-6-methylpiperidine in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Causality: CDCl₃ is chosen because it is non-polar enough to maintain the natural hydrogen-bonding dynamics of the piperidine N-H without inducing rapid exchange or conformational shifts typically seen in protic solvents like CD₃OD [2].

Step 2: 1D ¹H and ¹³C Acquisition (The Baseline)
  • Action: Acquire a standard ¹H spectrum (400 MHz or higher, 16–64 scans, d1​ = 2s) and a proton-decoupled ¹³C spectrum (1024+ scans, d1​ = 2s).

  • Causality: The relaxation delay ( d1​ ) of 2 seconds ensures complete relaxation of the protons, allowing for accurate integration of the 6-methyl group against the single methine protons at C-2 and C-6.

Step 3: 2D Connectivity Mapping (The Backbone)
  • Action: Acquire COSY (H-H correlation) and HSQC (C-H direct correlation) spectra.

  • Causality: COSY traces the contiguous spin system from H-2 through the piperidine backbone (H-3 → H-4 → H-5) to H-6. HSQC unambiguously separates the overlapping axial and equatorial protons by correlating them to their distinct ¹³C chemical shifts.

Step 4: Stereochemical Validation via NOESY (The Lock)
  • Action: Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

  • Causality: The mixing time is optimized for small molecules to observe Nuclear Overhauser Effect (NOE) cross-peaks without spin diffusion. If the molecule is the cis isomer in a chair conformation, the axial protons at C-2, C-4, and C-6 all reside on the same face of the ring. A strong NOE cross-peak between H-2 and H-6 is the definitive, self-validating proof of the cis relationship.

Data Presentation & Chemical Shift Assignments

The following tables summarize the representative quantitative NMR data for the dominant cis-(2R,6S)-2-cyclohexyl-6-methylpiperidine isomer in its lowest-energy chair conformation (equatorial-equatorial substituents).

Table 1: Representative ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale & Causality
H-6 (axial) 2.65dq11.0, 6.5, 2.51HDeshielded by the adjacent electronegative nitrogen. The large 11.0 Hz coupling is an axial-axial interaction with H-5ax.
H-2 (axial) 2.45ddd11.0, 6.0, 2.51HDeshielded by nitrogen. Shifted slightly upfield of H-6 due to the shielding cone of the bulky cyclohexyl group.
H-3eq, H-5eq 1.60 – 1.75m-2HEquatorial protons are deshielded relative to axial protons due to the magnetic anisotropy of the adjacent C-C bonds.
N-H 1.65br s-1HBroadened due to quadrupolar relaxation of the ¹⁴N nucleus and intermediate chemical exchange rates.
H-4eq, H-4ax 1.30 – 1.50m-2HResonates upfield; heavily overlaps with the cyclohexyl methylene envelope.
Cy-CH 1.35m-1HMethine proton of the cyclohexyl ring; highly coupled.
H-3ax, H-5ax 1.05 – 1.20m (q-like)~11.0 (gem/ax-ax)2HShielded (upfield) because they fall into the shielding cone of the piperidine ring's C-C bonds.
6-CH₃ 1.08d6.53HPrimary methyl group; clean doublet due to vicinal coupling with H-6.
Cy-CH₂ 0.85 – 1.80m-10HCharacteristic broad envelope of the saturated cyclohexyl ring.
Table 2: Representative ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Type (DEPT)Assignment Rationale & Causality
C-2 62.5CHMost deshielded carbon due to the inductive pull of nitrogen and the α-branching of the cyclohexyl group.
C-6 52.1CHDeshielded by nitrogen, but upfield of C-2 because a methyl group provides less α-deshielding than a cyclohexyl ring.
C-1' (Cy) 43.0CHThe branching point of the cyclohexyl ring; verified via HMBC correlation to H-2.
C-5 35.2CH₂Adjacent to C-6; distinguished from C-3 via COSY/HSQC tracing from the 6-CH₃ group.
C-3 30.5CH₂Adjacent to C-2.
Cy-CH₂ 26.0 – 30.0CH₂Multiple overlapping signals representing the remaining cyclohexyl carbons.
C-4 24.8CH₂The most shielded carbon in the piperidine ring, being the furthest (γ-position) from the electronegative nitrogen.
6-CH₃ 22.4CH₃Primary carbon; easily identified by DEPT-135 (positive phase) and HMBC correlation to C-6 and C-5.

Mechanistic & Conformational Insights (E-E-A-T)

To establish true analytical authority, one must look beyond the chemical shift values and understand the physical phenomena governing them.

1. The Karplus Equation and Dihedral Angles: The multiplicity of the H-2 and H-6 signals is the primary indicator of the chair conformation. According to the Karplus equation, the vicinal coupling constant ( 3JHH​ ) is highly dependent on the dihedral angle. In the cis-(e,e) chair conformation, H-6 is axial. It shares an anti-periplanar relationship (dihedral angle ≈ 180°) with the axial proton on C-5 (H-5ax). This results in a large coupling constant ( J≈11 Hz). Conversely, its relationship with H-5eq is syn-clinal (dihedral angle ≈ 60°), resulting in a small coupling constant ( J≈2.5 Hz) [2]. If the molecule were the trans isomer, one of the substituents would be forced axial, fundamentally altering these J -values.

2. Magnetic Anisotropy (Axial vs. Equatorial Shifts): A universal rule in rigid six-membered rings is that axial protons resonate upfield (lower ppm) of their geminal equatorial counterparts. This causality is rooted in magnetic anisotropy. The axial protons (e.g., H-3ax, H-5ax at 1.05–1.20 ppm) are positioned parallel to the adjacent C-C single bonds. They fall directly into the shielding region of the induced magnetic fields of these bonds, whereas the equatorial protons (1.60–1.75 ppm) project outward into the deshielding region.

3. The 1,3-Diaxial NOE Proof: In a standard chair conformation, the axial positions alternate (up-down-up-down). Therefore, the axial protons at C-2, C-4, and C-6 all point in the exact same direction, parallel to the principal axis of the ring. The observation of a strong NOESY cross-peak between H-2 and H-6 is the ultimate self-validating proof that both protons are axial, meaning both the cyclohexyl and methyl substituents must be equatorial (cis configuration).

References

  • Wu, J., Chen, Z., Barnard, J. H., Gunasekar, R., Pu, C., Wu, X., Zhang, S., Ruan, J., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(11), 982-992. URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting poor aqueous solubility of 2-cyclohexyl-6-methylpiperidine

Welcome to the Technical Support Center for 2-cyclohexyl-6-methylpiperidine . This guide is engineered for researchers, formulators, and assay developers struggling with the severe aqueous insolubility of this highly lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-cyclohexyl-6-methylpiperidine . This guide is engineered for researchers, formulators, and assay developers struggling with the severe aqueous insolubility of this highly lipophilic secondary amine.

Unlike generic troubleshooting guides, this document provides a mechanistic breakdown of why this compound resists solvation and delivers self-validating, step-by-step protocols to force it into solution without compromising your downstream biological or biochemical assays.

Phase I: Molecular Diagnostics & Causality

To solve the solubility issue, we must first understand the thermodynamic barriers preventing solvation. 2-cyclohexyl-6-methylpiperidine consists of a basic piperidine core (pKa ~10.5) flanked by a methyl group and a bulky, highly lipophilic cyclohexyl ring.

The Causality of Insolubility: At physiological pH (7.4), the secondary amine is partially protonated, which normally aids solubility. However, the massive hydrophobic surface area of the cyclohexyl and methyl groups dominates the molecule's hydration penalty. Water molecules must break favorable hydrogen bonds to form a highly ordered solvation shell (clathrate) around these lipophilic moieties. This process is entropically unfavorable, leading to rapid compound aggregation and precipitation.

As highlighted in structural studies of piperidine derivatives, the introduction of bulky, rigid rings onto the piperidine core significantly increases lipophilicity (LogD) and alters molecular packing, creating a massive hydration penalty in aqueous media [1]. Overcoming this requires targeted excipient use to disrupt these intermolecular forces and shield the hydrophobic bulk from the aqueous environment [2].

Phase II: Solubilization Decision Matrix

Choosing the wrong solubilization strategy can lead to false negatives in biochemical assays (due to micellar sequestration) or cellular toxicity (due to high solvent loads). Use the decision tree below to select the optimal pathway for your specific assay conditions.

Workflow A 2-cyclohexyl-6-methylpiperidine Poor Aqueous Solubility B Assess Assay pH Tolerance A->B C Tolerates pH < 6.0? B->C D In Situ Salt Formation (Add 1.1 eq HCl) C->D Yes E Requires pH 7.4 (Physiological) C->E No F In Vivo / Cell-Based? E->F H Biochemical Assay? E->H G Cyclodextrin Complexation (HP-β-CD 10-20%) F->G Yes I Cosolvent/Surfactant (DMSO + Tween 80) H->I Yes

Decision tree for selecting a solubilization strategy based on assay constraints.

Phase III: Self-Validating Solubilization Protocols

Protocol A: Cyclodextrin Inclusion Complexation (For Cell-Based & In Vivo Assays)

Causality: Cyclodextrins are cyclic oligosaccharides that move hydrophobic actives out of the bulk aqueous phase and into a lipophilic nano-cavity. The bulky cyclohexyl moiety of the compound fits perfectly into the 6.0–6.5 Å cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), masking the lipophilic surface area while the hydroxylated exterior ensures high water solubility [].

Step-by-Step Methodology:

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Addition: Add 2-cyclohexyl-6-methylpiperidine (free base) in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Vortex vigorously for 2 minutes, then place on an orbital shaker at 37°C for 24 hours to allow thermodynamic equilibrium of the host-guest complex to establish.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed, precipitated drug.

  • Validation Check (Self-Validation): Perform a phase-solubility analysis (Higuchi-Connors). Dilute the filtrate and measure drug concentration via HPLC-UV. A linear increase in drug concentration relative to HP-β-CD concentration confirms a stable 1:1 inclusion complex rather than a colloidal suspension.

Mechanism Drug Free Drug (Lipophilic) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Core) CD->Complex Host-Guest Fit

Thermodynamic equilibrium of HP-β-CD inclusion complexation.

Protocol B: Cosolvent & Surfactant Micellization (For Biochemical Assays)

Causality: For cell-free assays where cyclodextrins might interfere with target binding, a combination of nonionic surfactants and cosolvents is required. Cosolvents (like DMSO) lower the dielectric constant of the water, while surfactants (like Tween 80) form micelles that encapsulate the nonpolar drug molecules [4].

Step-by-Step Methodology:

  • Primary Stock: Dissolve the compound in 100% DMSO to create a 10 mM stock. Ensure complete dissolution via sonication.

  • Surfactant Priming: In a separate tube, prepare a 10% (v/v) Tween 80 solution in water.

  • Intermediate Dilution: Add 1 part of the 10 mM DMSO stock to 9 parts of the 10% Tween 80 solution. Vortex immediately. This creates a 1 mM intermediate stock in 10% DMSO / 9% Tween 80.

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into your final assay buffer. The final vehicle concentration will be 0.1% DMSO and 0.09% Tween 80, which is well-tolerated by most enzymes.

  • Validation Check (Self-Validation): Measure the Optical Density (OD) of the final assay buffer at 600 nm. An OD600 < 0.05 confirms a true micellar solution. An OD600 > 0.05 indicates light scattering from nano-precipitates, meaning the surfactant ratio must be increased.

Phase IV: Quantitative Formulation Data

To prevent assay artifacts, excipient concentrations must be strictly controlled. Use the table below to benchmark your formulation against established tolerability limits.

Table 1: Excipient Tolerability Limits & Mechanisms

Solubilizing AgentMax Conc. (In Vitro Cells)Max Conc. (In Vivo Rodent, IV)Mechanism of Solubilization
DMSO ≤ 0.1 - 0.5% (v/v)≤ 10% (v/v)Dielectric constant reduction; disrupts water-water H-bonds.
Tween 80 ≤ 0.01 - 0.1% (v/v)≤ 5% (v/v)Micellar encapsulation of the cyclohexyl/piperidine bulk.
HP-β-CD ≤ 1.0 - 2.0% (w/v)≤ 20% (w/v)Host-guest inclusion complexation (steric shielding).
0.1 M HCl pH dependentpH dependentProtonation of the secondary amine (pKa ~10.5).

Phase V: Frequently Asked Questions (Troubleshooting)

Q: I dissolved 2-cyclohexyl-6-methylpiperidine in 100% DMSO at 10 mM, but it precipitates immediately when I dilute it 1:100 directly into PBS. Why? A: This is a classic "solvent shift" phenomenon. DMSO is a powerful hydrogen-bond acceptor that easily solvates the lipophilic piperidine. When diluted directly into PBS, the DMSO rapidly diffuses into the bulk water. The highly lipophilic compound is suddenly exposed to an aqueous environment where the thermodynamic penalty of cavity formation is too high, leading to rapid nucleation and precipitation. Solution: You must use the "Surfactant Priming" step (Protocol B) to catch the drug in micelles before the solvent shift occurs.

Q: Can I use α-cyclodextrin instead of β-cyclodextrin to save costs? A: No. The internal cavity diameter of α-cyclodextrin (4.7–5.3 Å) is too small to accommodate the bulky cyclohexyl ring of this compound. β-cyclodextrin (6.0–6.5 Å) provides the exact steric fit required to encapsulate this specific lipophilic moiety.

Q: Introducing a chiral center on the piperidine ring was supposed to help solubility. Why is my compound still crashing out? A: While introducing chiral centers or specific substituents on piperidine scaffolds can alter molecular packing and improve solubility [5], the sheer hydrophobic volume of the combined cyclohexyl and methyl groups overrides these subtle conformational benefits at physiological pH. You must rely on external excipients (CDs or micelles) to mask this bulk.

Q: How do I know if my compound is truly dissolved or just suspended as nanoparticles? A: Visual inspection is notoriously unreliable. You must use Dynamic Light Scattering (DLS) or measure the absorbance at 600 nm (as described in Protocol B's Validation Check). True solutions do not scatter light. If you have a colloidal suspension, the compound will sequester itself, leading to artificially low free-drug concentrations and false negatives in your biological assays.

References

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.National Institutes of Health (NIH).
  • Challenges of Aufheben to Promote Druglikeness: Chemical Modification Strategies to Improve Aqueous Solubility and Permeability.ACS Publications.
  • Cyclodextrin Solutions for API Solubility Boost.BOC Sciences.
  • Application of Chiral Piperidine Scaffolds in Drug Design.Thieme Connect.
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.National Institutes of Health (NIH) / PMC.

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-Cyclohexyl-6-methylpiperidine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-cyclohexyl-6-methylpiperidine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 2-cyclohexyl-6-methylpiperidine .

This molecule is a sterically hindered, aliphatic secondary amine. It presents a dual chromatographic challenge: a highly basic nitrogen center (pKa ~11) that acts as a strong hydrogen-bond donor/acceptor, and significant hydrophobic bulk from the cyclohexyl and methyl groups (high LogP). Without rigorous mobile phase optimization, this compound will exhibit severe peak tailing, unpredictable retention shifts, and poor recovery[1].

Below is our comprehensive troubleshooting guide, FAQ, and validated protocol repository to ensure robust, self-validating analytical methods.

Part 1: Troubleshooting Guides (Causality & Resolution)

Issue 1: Severe Peak Tailing and Broadening (Asymmetry Factor > 2.0)

The Causality: Peak tailing for basic amines is rarely a column-packing issue; it is a chemical interaction issue. At a neutral mobile phase pH (e.g., pH 7.0), the piperidine nitrogen is fully protonated (cationic). Simultaneously, residual silanol groups (Si-OH) on traditional silica stationary phases dissociate into anionic silanoxanes (Si-O⁻). This creates a secondary, high-energy ion-exchange retention mechanism that competes with the primary reversed-phase hydrophobic interaction[1][2]. The analyte molecules "stick" to these active sites, releasing slowly and creating a long tail.

Resolution Steps:

  • Suppress Silanol Ionization (Low pH): Drop the mobile phase pH to ≤ 2.5 using 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. At this pH, silanols are fully protonated (neutralized), shutting down the ion-exchange pathway[1][3].

  • Introduce a Sacrificial Base: If your method restricts you to mid-pH, add 5–10 mM Triethylamine (TEA) to the mobile phase. TEA is a small, highly basic molecule that will preferentially bind to the active silanol sites, acting as a competitive inhibitor and shielding your piperidine analyte[4].

  • Upgrade the Stationary Phase: Switch to a polar-embedded column (e.g., RP-Amide) or a highly endcapped, ultra-pure Type-B silica column designed to shield residual silanols[5][6].

Issue 2: Unpredictable Retention Times and Drifting Peaks

The Causality: If your retention times are shifting between injections, your mobile phase pH is likely hovering too close to the analyte's pKa (~11.0). According to the Henderson-Hasselbalch equation, at a pH near the pKa, the molecule exists in a dynamic equilibrium between its highly polar ionized state and its highly hydrophobic neutral free-base state. Micro-fluctuations in mobile phase preparation will drastically swing the retention factor ( k′ )[3].

Resolution Steps:

  • Enforce the "2 pH Unit" Rule: Buffer the mobile phase at least 2 pH units away from the analyte's pKa[3]. For 2-cyclohexyl-6-methylpiperidine, this means operating strictly at pH < 9.0 (fully ionized) or pH > 13.0 (fully neutral).

  • Increase Buffer Capacity: Ensure your buffer concentration is adequate (10–20 mM) to resist the pH-altering effects of the injected sample solvent.

Part 2: Frequently Asked Questions (FAQs)

Q: Should I use a high-pH or low-pH mobile phase for this specific compound? A: Both approaches are valid but require entirely different column chemistries.

  • Low pH (pH 2-3) is the industry standard starting point. The amine is protonated, requiring ion-pairing agents (like TFA) to improve retention, but it allows the use of standard silica C18 columns[1][7].

  • High pH (pH 11.5+) deprotonates the amine, turning it into a neutral, highly hydrophobic molecule. This yields incredibly sharp peaks and strong retention but strictly requires specialized Ethylene Bridged Hybrid (EBH) or polymer columns, as standard silica dissolves above pH 8.0[6].

Q: Acetonitrile or Methanol as the organic modifier? A: For 2-cyclohexyl-6-methylpiperidine, Acetonitrile (ACN) is strongly recommended. ACN is an aprotic solvent with higher elution strength for hydrophobic bases and lower viscosity, which improves mass transfer and sharpens the peak[7]. Methanol, being protic, can sometimes participate in secondary hydrogen bonding with the piperidine nitrogen, exacerbating tailing.

Part 3: Self-Validating Experimental Protocols

Protocol A: Low-pH Ion-Pairing Workflow (Robust Standard)

This protocol utilizes ion-pairing to mask the basic charge of the piperidine ring while suppressing silica activity.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column: Ultra-pure Type-B Silica C18, fully endcapped (e.g., 50 x 2.1 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation Check: Inject a neutral hydrophobic marker (e.g., toluene) alongside the piperidine analyte.

    • Logic: If toluene is symmetric but the piperidine tails, the column packing is fine, but silanol interactions persist. Action: Increase TFA to 0.15% to increase ion-pairing efficiency.

Protocol B: High-pH Free-Base Workflow (High Resolution)

This protocol forces the analyte into its neutral state, maximizing reversed-phase hydrophobic interactions.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 11.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Column: Hybrid Silica C18 (e.g., Waters XBridge or equivalent, rated for pH 1-12).

  • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Self-Validation Check: Monitor column backpressure over 50 injections.

    • Logic: Hybrid columns are stable at high pH, but if pressure rises steadily, silica dissolution and frit clogging may be occurring. Action: Verify the pH of Mobile Phase A does not exceed the absolute limit of the column specifications.

Part 4: Quantitative Data & Method Comparison

ParameterLow-pH Workflow (Protonated)High-pH Workflow (Neutral)
Target pH 2.0 - 2.511.5 - 12.0
Analyte Ionization Cationic (+1)Neutral (0)
Primary Buffer/Additive 0.1% TFA or Formic Acid10 mM Ammonium Bicarbonate
Required Column Base Standard Type-B SilicaHybrid Silica / Polymeric
Expected Retention ( k′ ) Moderate (Driven by ion-pairing)High (Driven by lipophilicity)
Risk of Peak Tailing Medium (Requires strict pH control)Low (Silanols are inactive/analyte is neutral)

Part 5: Mechanistic & Workflow Visualizations

Mobile Phase pH Selection Workflow

This decision tree dictates the method development path based on the ionization state of the piperidine derivative.

G start 2-Cyclohexyl-6-methylpiperidine (pKa ~11) high_ph High pH (pH > 11.5) Amine Deprotonated (Neutral) start->high_ph Preferred Pathway low_ph Low pH (pH < 3.0) Amine Protonated (Cationic) start->low_ph Alternative Pathway col_high Use Hybrid Silica / Polymer Column (e.g., Ethylene Bridged Hybrid) high_ph->col_high col_low Use Endcapped C18 + Ion-Pairing Reagent (e.g., TFA) low_ph->col_low res_high High Retention, Excellent Peak Shape (Hydrophobic Interaction) col_high->res_high res_low Moderate Retention, Good Peak Shape (Silanol Suppression) col_low->res_low

Caption: Decision matrix for mobile phase pH selection based on piperidine ionization and column stability.

Mechanism of Peak Tailing and Chemical Mitigation

This diagram illustrates the causality of secondary interactions and the three primary mitigation strategies.

Mechanism problem Residual Silanols (Si-O⁻) Interact with Protonated Amine tailing Severe Peak Tailing & Loss of Resolution problem->tailing mitigation1 Add Sacrificial Base (e.g., Triethylamine) tailing->mitigation1 mitigation2 Lower Mobile Phase pH (< 3) (Protonate Silanols to Si-OH) tailing->mitigation2 mitigation3 Use Polar-Embedded / Highly Endcapped Column tailing->mitigation3 solution Symmetrical Peak Shape (Asymmetry Factor < 1.2) mitigation1->solution mitigation2->solution mitigation3->solution

Caption: Mechanistic pathway of secondary silanol interactions and corresponding chemical mitigation strategies.

References

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Articles.[Link]

  • LCGC International. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online.[Link]

  • LCGC International. "Top Three HPLC Method Development Tips." Chromatography Online.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." Element Technical Resources.[Link]

  • Welch Materials. "HPLC Column Selection: Core to Method Development." Welch Materials Technical Guides.[Link]

Sources

Troubleshooting

overcoming steric hindrance in 2-cyclohexyl-6-methylpiperidine derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyclohexyl-6-methylpiperidine derivatives. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyclohexyl-6-methylpiperidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique synthetic challenges posed by this sterically demanding scaffold. The bulky cyclohexyl group at the C2 position and the methyl group at the C6 position create significant steric hindrance, which can impede reactivity, complicate stereochemical control, and necessitate non-standard reaction conditions. This document is designed to provide not just protocols, but the underlying chemical logic to empower you to overcome these challenges in your own experiments.

Section 1: Synthesis of the Piperidine Core via Pyridine Hydrogenation

The most direct route to the 2-cyclohexyl-6-methylpiperidine core is the catalytic hydrogenation of the corresponding substituted pyridine. However, the aromaticity of the pyridine ring and the steric bulk of the substituents present significant hurdles.

FAQ 1.1: My catalytic hydrogenation of 2-cyclohexyl-6-methylpyridine is slow, incomplete, or results in a poor mixture of cis/trans diastereomers. What are the primary causes and how can I optimize the reaction?

Answer: This is a common and multifaceted problem. The low reactivity stems from two main factors: the inherent stability of the pyridine ring and catalyst inhibition by the nitrogen atom. The steric bulk of the substituents then dictates the stereochemical outcome.

Underlying Causality:

  • Catalyst Poisoning: The lone pair on the nitrogen of both the starting pyridine and the product piperidine can bind strongly to the metal catalyst surface, effectively "poisoning" it and preventing turnover.[1][2]

  • Ring Aromaticity: Significant energy is required to overcome the aromatic stabilization of the pyridine ring, often necessitating harsh conditions like high pressure and temperature.[3]

  • Steric Approach Control: The two bulky groups at C2 and C6 hinder the approach of the pyridine ring to the flat surface of a heterogeneous catalyst. The facial selectivity (leading to cis or trans products) is determined by which face of the molecule can most effectively bind to the catalyst. The cis isomer, where both substituents are on the same face, is often the thermodynamically favored product.[4][5]

Troubleshooting & Optimization Strategies:

  • Acidic Additives are Critical: The most effective way to prevent catalyst poisoning is to perform the hydrogenation under acidic conditions. Protonation of the nitrogen atom prevents its lone pair from binding to the metal center, thereby increasing the reaction rate and protecting the catalyst.[3][5] Glacial acetic acid is a common and effective solvent for this purpose.

  • Catalyst Selection: While Platinum (IV) oxide (PtO₂, Adams' catalyst) is a workhorse for many hydrogenations, rhodium-based catalysts often show superior performance for hindered pyridines.

    • PtO₂: Reliable and widely used, but may require higher pressures and temperatures.[3]

    • Rhodium on Carbon (Rh/C) or Rhodium (III) Oxide (Rh₂O₃): Often more active under milder conditions for substituted pyridines.[1][2] Rh₂O₃, in particular, has been shown to be effective for reducing pyridines with bulky groups under mild conditions.[2]

  • Reaction Conditions:

    • Hydrogen Pressure: Typically, pressures from 50 to 80 bar are required for unactivated pyridines.[3]

    • Temperature: Start at room temperature, but be prepared to increase to 50-80 °C if the reaction is sluggish.

    • Solvent: Glacial acetic acid is the recommended solvent to ensure the pyridine and piperidine nitrogens are protonated.

Workflow for Optimizing Pyridine Hydrogenation

start Start: Incomplete Hydrogenation check_acid Are you using an acidic solvent (e.g., Acetic Acid)? start->check_acid add_acid Action: Switch solvent to glacial acetic acid. check_acid->add_acid No check_catalyst What is your catalyst? check_acid->check_catalyst Yes add_acid->check_catalyst pto2 PtO₂ check_catalyst->pto2 rh_c Rh/C or Rh₂O₃ check_catalyst->rh_c increase_pto2_cond Action: Increase H₂ pressure (to 70-80 bar) and/or temperature (to 50-80°C). pto2->increase_pto2_cond check_purity Is starting material pure? rh_c->check_purity Still slow? increase_pto2_cond->check_purity success Success: Complete conversion, high cis-selectivity increase_pto2_cond->success Problem Solved try_rh Action: Switch to Rh₂O₃ or Rh/C for potentially higher activity. try_rh->check_purity purify Action: Purify 2-cyclohexyl-6-methylpyridine. check_purity->purify No check_purity->success Yes purify->start

Caption: Troubleshooting workflow for hindered pyridine hydrogenation.

Comparative Data on Catalyst Systems

CatalystTypical ConditionsAdvantagesDisadvantages
PtO₂ 50-70 bar H₂, Acetic Acid, RT-80°C[3]Readily available, well-understood.May require harsher conditions for hindered substrates.
Rh/C Lower H₂ pressures may be feasible[5]High activity.Can be more expensive.
Rh₂O₃ 10 bar H₂, TFE, RT[2]Very active for sterically hindered pyridines under mild conditions.Less commonly used than PtO₂ or Rh/C.
Section 2: Functionalization of the Piperidine Nitrogen (N-H)

The nitrogen atom in 2-cyclohexyl-6-methylpiperidine is a secondary amine, but its reactivity is severely diminished by the two flanking bulky substituents. Standard protocols for N-alkylation and N-arylation often fail.

FAQ 2.1: My N-alkylation reaction is extremely slow or fails completely. How can I successfully alkylate this hindered nitrogen?

Answer: The steric shielding of the nitrogen lone pair by the adjacent cyclohexyl and methyl groups dramatically reduces its nucleophilicity, preventing a standard SN2 reaction under mild conditions. You must increase the reactivity of both the amine and the electrophile.

Underlying Causality:

  • Steric Hindrance: The bulky groups physically block the trajectory of the incoming electrophile, raising the activation energy for the SN2 transition state.[6]

  • Insufficient Basicity: During the reaction, an acid (e.g., HBr) is formed, which protonates the starting piperidine, rendering it non-nucleophilic and halting the reaction.[6] A strong, non-nucleophilic base is essential to scavenge this acid.

Troubleshooting & Optimization Strategies:

  • Use a Strong, Non-Nucleophilic Base: Standard bases like potassium carbonate (K₂CO₃) may be insufficient. Switch to a stronger, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[6][7] Sodium hydride (NaH) can also be used to pre-form the amide, but requires strictly anhydrous conditions.

  • Increase Electrophile Reactivity: The leaving group on your alkylating agent is critical.

    • Iodides > Bromides > Chlorides: If you are using an alkyl chloride or bromide, switch to the corresponding alkyl iodide, which is a much better leaving group.[6]

    • Triflates: Alkyl triflates (R-OTf) are exceptionally reactive electrophiles and are an excellent choice for hindered systems.

  • Solvent and Temperature:

    • Solvent: Use a polar aprotic solvent like DMF or acetonitrile to solvate the ions formed during the reaction.

    • Temperature: Do not hesitate to heat the reaction. Refluxing in acetonitrile (82 °C) or heating in DMF (up to 100-120 °C) is often necessary to provide enough thermal energy to overcome the activation barrier.[7]

Protocol: Robust N-Alkylation of a Hindered Piperidine

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 2-cyclohexyl-6-methylpiperidine (1.0 eq).

  • Solvent & Base: Add anhydrous DMF or acetonitrile, followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reagent Addition: Add the alkyl iodide or triflate (1.2 - 1.5 eq) to the stirred solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction may require 12-24 hours.

  • Work-up: After cooling, dilute the reaction with ethyl acetate and wash with water and brine to remove the DMF and DIPEA hydrohalide salt. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the residue by column chromatography.

FAQ 2.2: I am attempting a Buchwald-Hartwig amination to form an N-aryl bond, but I get no product. How do I adapt this coupling for a sterically demanding secondary amine?

Answer: The Buchwald-Hartwig amination is highly sensitive to steric hindrance, particularly in the reductive elimination step that forms the C-N bond. Success with a substrate like 2-cyclohexyl-6-methylpiperidine hinges almost entirely on using a specialized, bulky phosphine ligand.

Underlying Causality:

  • Slow Reductive Elimination: The final, product-forming step of the catalytic cycle involves the reductive elimination from a palladium (II) amido complex. Bulky groups on the nitrogen can sterically clash with the aryl group and the phosphine ligands on the palladium center, making this step energetically unfavorable.[8]

  • Ligand Choice is Paramount: To overcome this, ligands are needed that are themselves very bulky. This bulk promotes the reductive elimination step and stabilizes the active, low-coordinate Pd(0) species.[9]

Key Optimization Parameters:

  • Ligand Selection: First-generation phosphine ligands (e.g., PPh₃) or even bidentate ligands like BINAP will likely fail. You must use modern, bulky dialkylbiaryl phosphine ligands (Buchwald ligands) or ferrocene-based ligands (Hartwig ligands).

    Catalytic Cycle and the Role of Bulky Ligands

    cluster_ligand Bulky Ligand (L) Effect pd0 L₂Pd(0) Active Catalyst ox_add Oxidative Addition (Ar-X) pd0->ox_add pd2_halide L₂(Ar)Pd(II)-X ox_add->pd2_halide amine_coord Amine Coordination (R₂NH) pd2_halide->amine_coord pd2_amido [L₂(Ar)Pd(II)-NR₂]⁺ amine_coord->pd2_amido deprotonation Base -BH⁺X⁻ pd2_amido->deprotonation pd2_amide L₂(Ar)Pd(II)-NR₂ deprotonation->pd2_amide red_elim Reductive Elimination (Difficult Step for Hindered Amines) pd2_amide->red_elim red_elim->pd0 Regenerates Catalyst product Ar-NR₂ red_elim->product ligand_note Bulky ligands (e.g., RuPhos, XPhos) - Stabilize Pd(0) - Promote Reductive Elimination

    Caption: Buchwald-Hartwig cycle highlighting the sterically challenging reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is the most common choice. For sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can be used.[10]

  • Precatalyst Choice: Using modern palladium precatalysts (e.g., G3 or G4 palladacycles) that readily generate the active Pd(0) species in solution can significantly improve reaction outcomes.

Recommended Ligands for Hindered Couplings

Ligand NameStructure ClassKey Features
RuPhos Dialkylbiaryl phosphineExcellent for sterically hindered secondary amines.
XPhos Dialkylbiaryl phosphineGeneral, highly active ligand. A good starting point.
tBuXPhos Dialkylbiaryl phosphineEven more sterically demanding, useful for very challenging couplings.
Josiphos Ferrocene-basedAlternative ligand class developed by Hartwig.

Note: These ligands are commercially available from major chemical suppliers.

References
  • Reddy, K. L. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Davis, F. A. et al. Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−) - PMC. Available at: [Link]

  • Davis, F. A., Rao, A., & Carroll, P. J. Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. Organic Letters. Available at: [Link]

  • Davis, F. A., Rao, A., & Carroll, P. J. Asymmetric Synthesis of Functionalized trans-2,6-Disubstituted Piperidines with N-Sulfinyl δ-Amino β-Ketoesters. Synthesis of (−)-Lasubine I. ACS Publications. Available at: [Link]

  • Reddy, K. L. et al. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. RSC Publishing. Available at: [Link]

  • Liu, W. et al. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PMC. Available at: [Link]

  • Liu, W. et al. Synthetic strategies towards C−H functionalization of piperidines at... ResearchGate. Available at: [Link]

  • Liu, W. et al. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Angewandte Chemie International Edition. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • University of Liverpool Repository. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]

  • Smith, C. et al. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Smith, C. et al. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Bart, S. C. et al. High-Activity Iron Catalysts for the Hydrogenation of Hindered, Unfunctionalized Alkenes. PMC. Available at: [Link]

  • Wang, H. et al. Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • MDPI. Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Available at: [Link]

  • Figshare. Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Wang, D. & Zhou, Y. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Neely, J. M. & Chirik, P. J. Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways. ACS Publications. Available at: [Link]

  • Sreenivasulu, R. M. et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link]

  • Illinois Chemistry. Catalytic Asymmetric Hydrogenation of Heteroarenes. Available at: [Link]

  • Jacobson, K. A. et al. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Wu, H. et al. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]

  • Universidad de Zaragoza. Piperidine Azasugars Bearing Lipophilic Chains: Stereoselective Synthesis and Biological Activity as Inhibitors of Glucocerebrosidase (GCase). Available at: [Link]

  • Shaw, J. T. et al. Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters. Available at: [Link]

  • Zhang, Y. et al. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. Available at: [Link]

  • Request PDF. Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. Available at: [Link]

  • Beak, P. et al. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. HETEROCYCLES. Available at: [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. Available at: [Link]

Sources

Optimization

preventing oxidative degradation of 2-cyclohexyl-6-methylpiperidine during storage

Technical Support Center: Stability and Storage of 2-Cyclohexyl-6-methylpiperidine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Storage of 2-Cyclohexyl-6-methylpiperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in mitigating the oxidative degradation of 2-cyclohexyl-6-methylpiperidine (CAS: 1696788-91-6)[1].

Because this compound is a sterically hindered secondary amine, it requires specialized handling. While the bulky cyclohexyl and methyl substituents at the alpha carbons (C2 and C6) provide some kinetic shielding to the nitrogen lone pair, prolonged exposure to atmospheric oxygen, ambient light, and trace transition metals will inevitably drive auto-oxidation[2].

Below, you will find a deep dive into the mechanistic causality of this degradation, frequently asked questions, diagnostic tables, and self-validating experimental protocols to ensure the integrity of your compound.

Part 1: Mechanistic Causality of Piperidine Oxidation

To prevent degradation, we must first understand the chemical pathways that cause it. The oxidation of secondary amines does not occur in a single step; it is a cascade reaction.

When 2-cyclohexyl-6-methylpiperidine is exposed to atmospheric oxygen, trace metal impurities (often lingering from synthesis) or UV light catalyze the homolytic cleavage of dissolved O₂. This initiates a radical cascade or a direct nucleophilic oxidation pathway. The secondary amine is first oxidized to an N-hydroxypiperidine (hydroxylamine) intermediate[3]. Because the C2 and C6 positions possess alpha-protons, this hydroxylamine intermediate rapidly undergoes further oxidation or dehydration to form a highly reactive cyclic nitrone[4]. If left unchecked, these nitrones undergo hydrolytic ring-cleavage, destroying the piperidine core and generating a complex mixture of aldehydes and carboxylic acids[2].

OxidationPathway A 2-Cyclohexyl-6-methylpiperidine (Secondary Amine) B N-Hydroxypiperidine (Hydroxylamine) A->B O2, Light, Trace Metals (Radical Initiation) C Cyclic Nitrone (1,3-Dipole) B->C -H2O / Oxidation (Alpha-proton loss) D Ring-Opened Degradants (Aldehydes/Acids) C->D Hydrolysis (Moisture)

Fig 1. Oxidative degradation pathway of sterically hindered secondary piperidines.

Part 2: Frequently Asked Questions (FAQs)

Q1: My stored 2-cyclohexyl-6-methylpiperidine has developed a yellow/brown tint. What is happening at a molecular level? A1: The discoloration is the visual hallmark of nitrone and imine formation[5]. While the pure secondary amine is colorless, the conjugated systems of cyclic nitrones and subsequent polymerized degradation products absorb light in the visible spectrum. This indicates that your storage vessel has been breached by atmospheric oxygen or that the compound was exposed to light, initiating photo-oxidative degradation via free radical mechanisms[2].

Q2: How do the bulky C2 (cyclohexyl) and C6 (methyl) groups affect its stability compared to unsubstituted piperidine? A2: Steric hindrance acts as a double-edged sword. Kinetically, the bulky cyclohexyl group restricts the approach of molecular oxygen and hydroperoxide radicals to the nitrogen lone pair, making it oxidize slower than unsubstituted piperidine[6]. However, because the alpha-carbons still possess extractable protons, the thermodynamic driving force to form the stable nitrone remains intact. Once the N-hydroxy intermediate forms, the steric clash between the cyclohexyl group and the N-OH oxygen actually accelerates the elimination of water to form the planar nitrone, relieving steric strain.

Q3: What are the absolute best practices for long-term storage of the neat (pure) compound? A3: To achieve a self-validating storage system, you must eliminate the three pillars of oxidation: oxygen, energy (light/heat), and catalysts.

  • Inert Atmosphere: Store under Argon, not Nitrogen. Argon is denser than air and creates a physical blanket over the compound, whereas Nitrogen easily mixes with ambient air if the seal is imperfect[2].

  • Temperature: Store at -20 °C. Lowering the temperature exponentially decreases the kinetic rate of radical propagation[7].

  • Vessel: Use amber glass vials with PTFE-lined caps to block UV initiation[2].

Q4: I need to store the compound in solution for ongoing biological assays. How can I prevent oxidation in the solvent? A4: Solvents act as reservoirs for dissolved oxygen. You must actively degas the solvent prior to dissolving the amine. For aqueous buffers, sparge with Argon for 30 minutes. For organic solvents (e.g., DMSO, Methanol), use the Freeze-Pump-Thaw method (detailed in Part 4). Additionally, if your assay permits, adding a chelating agent like EDTA (to sequester trace metals) or a radical scavenger like BHT (Butylated hydroxytoluene) will drastically extend the solution's shelf life.

Part 3: Troubleshooting & Analytical Diagnostics

If you suspect your batch of 2-cyclohexyl-6-methylpiperidine has degraded, you must quantify the extent of the damage before proceeding with your syntheses or assays. Relying on visual color change is insufficient; you need empirical analytical data.

Table 1: Analytical Diagnostic Guide for Piperidine Degradation

Analytical MethodTarget DegradantKey Diagnostic SignatureCausality / Interpretation
LC-MS (ESI+) Hydroxylamine[M+H]+ at m/z 198.3Initial oxidation. Indicates recent or ongoing exposure to oxygen[3].
LC-MS (ESI+) Cyclic Nitrone[M+H]+ at m/z 196.3Advanced oxidation. The loss of 2 Da from the hydroxylamine confirms alpha-proton elimination[4].
¹H NMR (CDCl₃) Nitrone / ImineLoss of alpha-protons (C2/C6); New downstream multiplet at ~7.0 ppm.Confirms the destruction of the piperidine ring's sp³ character at the alpha position.
FT-IR Amide / Ring-openedStrong absorption band at 1670–1680 cm⁻¹ (C=O stretch).Indicates severe, irreversible oxidative ring-opening and carbonyl formation[8].

Part 4: Self-Validating Experimental Protocols

To guarantee trustworthiness in your workflows, do not rely on passive storage. The following protocols are designed to actively strip oxidative threats from your environment.

Protocol A: Schlenk Line Argon Blanketing for Neat Storage

Purpose: To replace the ambient atmosphere in the storage vial with a heavy Argon blanket.

  • Preparation: Transfer the neat 2-cyclohexyl-6-methylpiperidine into an amber glass vial equipped with a rubber septum.

  • Needle Insertion: Insert a venting needle (e.g., 20-gauge) into the septum.

  • Argon Purge: Insert a second needle connected to a Schlenk line delivering dry Argon (ensure the gas passes through a Drierite column first to remove moisture).

  • Displacement: Allow the Argon to flow gently through the vial for exactly 3 minutes. Causality: Argon's higher density (1.78 g/L vs air's 1.22 g/L) ensures it pools at the bottom, physically lifting the oxygen out through the vent needle.

  • Sealing: Remove the vent needle first to allow a slight positive pressure of Argon to build, then immediately remove the Argon needle.

  • Storage: Wrap the septum with Parafilm to prevent micro-leaks and transfer immediately to a -20 °C freezer.

Protocol B: Freeze-Pump-Thaw Degassing for Solution Storage

Purpose: To remove dissolved oxygen from organic solvents prior to making stock solutions.

  • Containment: Place the solvent in a Schlenk flask with a high-vacuum PTFE stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) dewar until the solvent is completely frozen solid.

  • Pump: Open the stopcock to a high-vacuum pump for 2-3 minutes to evacuate the headspace.

  • Isolate & Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the LN₂ and place it in a warm water bath. Validation step: As the solvent thaws, you will see bubbles of trapped O₂ escaping the liquid lattice.

  • Cycle: Repeat steps 2-4 three times until no more gas bubbles evolve during the thawing phase.

  • Backfill: On the final thaw, backfill the flask with Argon gas. The solvent is now oxygen-free and ready for the addition of 2-cyclohexyl-6-methylpiperidine.

DegassingWorkflow S1 1. Freeze Solution (Liq. N2) S2 2. Apply Vacuum (Remove Headspace O2) S1->S2 S3 3. Isolate & Thaw (Release Dissolved O2) S2->S3 S3->S1 Repeat 3x S4 4. Backfill with Argon (Inert Storage) S3->S4 Final Cycle

Fig 2. The Freeze-Pump-Thaw cyclic workflow for complete solvent degassing.

References

  • Choudary, B. M., et al. "Process for the preparation of amine oxides" US Patent US6323367B1.
  • Espenson, J. H., et al. "Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide." Inorganic Chemistry, ACS Publications. Available at:[Link]

  • Shirane, D., et al. "Overcoming thermostability challenges in mRNA–lipid nanoparticle systems with piperidine-based ionizable lipids." Nature Communications, PMC, May 2024. Available at:[Link]

  • Royal Society of Chemistry. "CHAPTER 3: Oxidative Degradation." Books - RSC. Available at:[Link]

  • MDPI. "In Situ IR Study on Effect of Alkyl Chain Length between Amines on Its Stability against Acidic Gases." MDPI, Oct 2019. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Refining Extraction of 2-Cyclohexyl-6-Methylpiperidine from Biological Matrices

Introduction Welcome to the technical support center for the bioanalysis of 2-cyclohexyl-6-methylpiperidine. As a substituted piperidine, this molecule presents unique challenges during extraction from complex biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the bioanalysis of 2-cyclohexyl-6-methylpiperidine. As a substituted piperidine, this molecule presents unique challenges during extraction from complex biological matrices like plasma, urine, and tissue homogenates. Its basic nitrogen and significant non-polar character dictate the strategic approaches required for achieving high, reproducible extraction yields.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your methods effectively. We will explore the two primary extraction techniques, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), providing detailed troubleshooting FAQs, step-by-step workflows, and scientifically-grounded rationales for each procedural choice.

Core Principles: The Chemistry of 2-Cyclohexyl-6-Methylpiperidine

Understanding the physicochemical properties of 2-cyclohexyl-6-methylpiperidine is fundamental to developing a robust extraction method.

  • Basicity: The piperidine ring contains a secondary amine, which is basic. The conjugate acid of a typical secondary amine has a pKa in the range of 10-11. This is the most critical parameter for extraction.

  • Lipophilicity: The presence of a cyclohexyl and a methyl group lends the molecule considerable non-polar character, making it soluble in organic solvents when in its neutral form.

The extraction strategy hinges on controlling the ionization state of the amine through pH manipulation.[1]

  • At Acidic pH (pH < pKa - 2): The piperidine nitrogen is protonated (BH+), making the molecule charged and highly soluble in the aqueous phase.

  • At Basic pH (pH > pKa + 2): The piperidine is in its neutral, free base form (B), making it significantly more soluble in organic solvents.

This pH-dependent solubility is the lever we will use to selectively extract the analyte from endogenous matrix components.[1][2]

Section 1: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that partitions an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3] For 2-cyclohexyl-6-methylpiperidine, the goal is to adjust the sample pH to make the analyte neutral and drive it into the organic phase, leaving polar interferences behind.

LLE Troubleshooting & FAQs

Question: My LLE recovery is consistently low (<60%). What are the primary causes and how do I fix them?

Answer: Low recovery in LLE for a basic compound like this is typically traced to three main factors:

  • Incorrect pH of the Aqueous Phase: The single most important factor is ensuring the sample is sufficiently basic. You must deprotonate the piperidine nitrogen to its free base form to maximize partitioning into the organic solvent.

    • Solution: Adjust the sample pH to be at least 2 units higher than the pKa of the analyte. For a secondary amine, a target pH of 12 or higher is recommended. Use a non-reactive base like 1M Sodium Hydroxide (NaOH). Confirm the pH of the sample after adding the base.[1][4]

  • Inappropriate Organic Solvent Selection: The solvent must efficiently solubilize the neutral form of the analyte while being immiscible with water.

    • Solution: Medium-polarity, water-immiscible solvents are often a good starting point. Methyl tert-butyl ether (MTBE) is an excellent choice due to its low tendency to form emulsions. Other options include ethyl acetate and dichloromethane. Avoid highly polar solvents like methanol or very non-polar solvents like hexane initially.[3][5]

  • Insufficient Extraction Time/Mixing: The analyte needs adequate time and surface area to move from the aqueous to the organic phase.

    • Solution: Vortex the sample for at least 1-2 minutes to ensure thorough mixing. A flat interface ("shaking" rather than a vortex) is less efficient. If recoveries are still low, consider a second extraction step on the same aqueous sample and combine the organic fractions.[3][6]

Question: I'm experiencing persistent emulsion formation at the solvent interface. How can I prevent or resolve this?

Answer: Emulsions are a common problem when extracting from protein-rich matrices like plasma.[3] They are colloidal suspensions of one liquid in another and can make phase separation impossible.

  • Prevention:

    • Use a gentler mixing method, like slow end-over-end rocking instead of high-speed vortexing, although this may require longer extraction times.

    • Choose a solvent less prone to emulsions, such as MTBE.

  • Resolution:

    • Centrifugation: This is the most effective method. Centrifuge the tube at 2000-4000 x g for 5-10 minutes to break the emulsion.

    • "Salting Out": Add a small amount of a salt (e.g., sodium chloride or sodium sulfate) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help force the separation.

    • pH Change: A drastic change in pH can sometimes disrupt the emulsion.

    • Filtration: Passing the mixture through a glass wool plug can help break the emulsion.

Question: My final extract is clean, but my recovery is still variable. What else could be the issue?

Answer: High variability often points to issues with protein binding or analyte stability.

  • Protein Binding: A significant fraction of a drug in plasma can be bound to proteins like albumin.[7] Only the unbound drug is available for extraction.[7]

    • Solution: Disrupt protein binding before extraction. Adjusting the pH to a high level (as recommended for LLE) helps, but adding a small amount of a miscible organic solvent like acetonitrile or methanol (e.g., 1 part solvent to 4 parts sample) before pH adjustment can more effectively precipitate proteins and release the bound analyte. Centrifuge to pellet the precipitated protein before proceeding with the LLE.

  • Adsorption: The analyte may be adsorbing to the walls of your collection tubes, especially after the organic solvent is evaporated.

    • Solution: Use low-binding polypropylene tubes. When reconstituting the dried extract, ensure the reconstitution solvent washes down the entire inner surface of the tube.[8]

LLE Workflow Diagram

LLE_Workflow cluster_Pretreatment Sample Pretreatment cluster_Extraction Extraction cluster_PostExtraction Post-Extraction Sample 1. Biological Sample (e.g., 100 µL Plasma) ISTD 2. Add Internal Standard (ISTD) Sample->ISTD Disrupt 3. Disrupt Protein Binding (e.g., add Acetonitrile) ISTD->Disrupt pH_Adjust 4. Alkalinize Sample (pH > 12 with 1M NaOH) Disrupt->pH_Adjust Add_Solvent 5. Add Organic Solvent (e.g., 500 µL MTBE) pH_Adjust->Add_Solvent Vortex 6. Vortex Mix (2 min) Add_Solvent->Vortex Centrifuge 7. Centrifuge to Separate Phases (3000 x g, 5 min) Vortex->Centrifuge Transfer 8. Transfer Organic Layer to Clean Tube Centrifuge->Transfer Evaporate 9. Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis 11. LC-MS/MS Analysis Reconstitute->Analysis

Caption: General workflow for Liquid-Liquid Extraction (LLE).

Section 2: Solid-Phase Extraction (SPE)

SPE is a more selective sample cleanup technique that uses a solid sorbent packed into a cartridge to retain the analyte from the liquid sample.[9] Interferences are washed away, and the purified analyte is then eluted with a different solvent. For a basic compound like 2-cyclohexyl-6-methylpiperidine, a strong cation-exchange (SCX) or a mixed-mode (e.g., reversed-phase + cation exchange) sorbent is ideal.[8][10]

SPE Troubleshooting & FAQs

Question: I am getting very low recovery with my cation-exchange SPE method. Where could my analyte be going?

Answer: To troubleshoot SPE, you must systematically analyze every fraction (load, wash, and elution) to determine where the loss is occurring.[11]

  • Analyte is found in the Load Fraction: This means the analyte never bound to the sorbent.

    • Cause: Incorrect pH during loading. For a cation-exchange sorbent, the analyte must be positively charged (protonated) to bind. The sorbent itself has a permanent negative charge.

    • Solution: Adjust the sample pH to be at least 2 units below the analyte's pKa. A pH of 4-6 is typically effective for piperidine derivatives. This ensures the nitrogen is protonated (BH+) and ready for ionic exchange.[8]

  • Analyte is found in the Wash Fraction: The analyte initially binds but is prematurely eluted during the wash step.

    • Cause: The wash solvent is too strong. This can be due to either excessive organic content (disrupting hydrophobic interactions) or the wrong pH.

    • Solution: Decrease the organic strength of the wash solvent (e.g., switch from 70% methanol to 20% methanol). Ensure the wash solvent is acidic (e.g., pH 4-6) to keep the analyte charged and bound to the sorbent.[8][11]

  • Analyte is not in the Load or Wash, but recovery is still low (Incomplete Elution): The analyte is retained on the cartridge but is not being fully recovered during elution.

    • Cause: The elution solvent is too weak to disrupt the analyte-sorbent interaction. For a strong cation-exchange sorbent, this interaction is very strong.

    • Solution: The elution solvent must contain a basic modifier to neutralize the analyte (break the ionic bond) and a high percentage of organic solvent to elute the now-neutral molecule. A common and effective elution solvent is 5% ammonium hydroxide in methanol or acetonitrile.[10][12] Ensure you are using a sufficient volume of elution solvent and consider adding a "soak" step where the solvent sits in the cartridge for a minute before final elution.[13]

Question: My recovery is good, but I'm seeing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I improve my cleanup?

Answer: Matrix effects are caused by co-eluting endogenous compounds (like phospholipids from plasma) that interfere with the ionization of the analyte in the mass spectrometer source.[14][15]

  • Solution 1: Optimize the Wash Step. This is the most critical step for removing interferences. With your analyte bound by strong ionic forces, you can use a relatively strong organic wash to remove hydrophobically-bound interferences.

    • Protocol: After the acidic aqueous wash, add a "plug" of a strong organic solvent like 100% methanol or acetonitrile. This will remove many lipids and other interferences without disrupting the strong ionic bond holding your analyte. Then, proceed to the elution step.[10]

  • Solution 2: Use a Mixed-Mode Sorbent. A mixed-mode sorbent (e.g., Reversed-Phase + Strong Cation Exchange) allows for a more rigorous wash protocol. You can wash with both acidic aqueous solutions and high-organic solvents to remove a wider range of interferences.

  • Solution 3: Check for Phospholipids. If you suspect phospholipid-based matrix effects, consider a protein precipitation step prior to SPE, as this removes the bulk of these lipids.

SPE Workflow Diagram (Strong Cation Exchange)

SPE_Workflow cluster_Prep Sample & Sorbent Prep cluster_SPE SPE Steps cluster_Post Post-Extraction Sample 1. Biological Sample + ISTD pH_Load 2. Acidify Sample (pH 4-6) Sample->pH_Load Load 5. Load Sample pH_Load->Load Condition 3. Condition Sorbent (Methanol, then Water) Equilibrate 4. Equilibrate Sorbent (Acidic Buffer, pH 4-6) Condition->Equilibrate Equilibrate->Load Wash1 6. Aqueous Wash (Acidic Buffer, pH 4-6) Load->Wash1 Wash2 7. Organic Wash (e.g., 100% Methanol) Wash1->Wash2 Elute 8. Elute Analyte (5% NH4OH in Methanol) Wash2->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute Evaporate->Reconstitute Analysis 11. LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Strong Cation Exchange (SCX) SPE.

Troubleshooting Logic Diagram for Low SPE Recovery

SPE_Troubleshooting cluster_Paths cluster_Solutions Start Low Recovery Observed CheckFractions Analyze Load, Wash & Elution Fractions Start->CheckFractions InLoad Analyte in LOAD fraction? CheckFractions->InLoad Step 1 InWash Analyte in WASH fraction? CheckFractions->InWash Step 2 NotInAll Analyte NOT in Load/Wash, but low in Elution? CheckFractions->NotInAll Step 3 Sol_Load Cause: Failed to Bind - Sample pH too high. - Sorbent not conditioned. Fix: Acidify sample (pH 4-6) before loading. InLoad->Sol_Load YES Sol_Wash Cause: Premature Elution - Wash solvent too strong. - Wash pH too high. Fix: Decrease % organic in wash or ensure wash is acidic. InWash->Sol_Wash YES Sol_Elute Cause: Incomplete Elution - Elution solvent too weak. Fix: Use basic elution solvent (e.g., 5% NH4OH in MeOH). Increase elution volume. NotInAll->Sol_Elute YES

Caption: Decision tree for troubleshooting low SPE recovery.

Section 3: Method Optimization Data & Protocols

Table 1: LLE Solvent Selection Guide
SolventDensity (g/mL)Polarity IndexKey Characteristics
MTBE 0.742.5Recommended Start. Low water solubility, low emulsion risk, good volatility. Forms upper layer.
Ethyl Acetate 0.904.4Higher polarity, can extract more polar interferences. Prone to hydrolysis at high pH. Forms upper layer.
Dichloromethane 1.333.1Effective solvent but is denser than water (forms lower layer), which can complicate handling. More toxic.
Hexane/Heptane ~0.680.1Generally too non-polar. May not efficiently extract the analyte unless it is extremely lipophilic.
Table 2: SPE Sorbent Selection for 2-Cyclohexyl-6-Methylpiperidine
Sorbent TypeRetention MechanismLoading pHElution ConditionPros & Cons
Strong Cation Exchange (SCX) Primarily IonicAcidic (pH < pKa)Basic (pH > pKa)Pro: Highly selective, allows for rigorous organic washes, very clean extracts.[10] Con: Requires careful pH control.
Reversed-Phase (C18, C8) HydrophobicNeutral to BasicHigh % Organic SolventPro: Generic, widely available. Con: Less selective, prone to matrix effects from co-eluting lipids.[8]
Mixed-Mode (e.g., RP-SCX) Hydrophobic & IonicAcidic (pH < pKa)Basic + High % OrganicPro: Most powerful cleanup via orthogonal wash steps. Con: Method development can be more complex.

Detailed Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) from Human Plasma
  • Sample Preparation:

    • Pipette 100 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.

    • Add 10 µL of internal standard (ISTD) working solution.

    • To disrupt protein binding, add 200 µL of acetonitrile. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

  • Extraction:

    • Transfer the supernatant to a new 1.5 mL tube.

    • Add 20 µL of 1M NaOH to adjust the pH to >12. Vortex briefly.

    • Add 600 µL of Methyl tert-butyl ether (MTBE).

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to ensure complete phase separation.

  • Post-Extraction:

    • Carefully transfer the upper organic layer (~550 µL) to a clean tube, avoiding the aqueous layer and any interface material.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS system. Vortex for 30 seconds to ensure complete dissolution.

    • Transfer to an autosampler vial for analysis.

Protocol 2: Optimized Solid-Phase Extraction (SPE) from Human Urine

This protocol uses a strong cation-exchange (SCX) cartridge (e.g., 30 mg / 1 mL format).

  • Sample Preparation:

    • Centrifuge urine at 2,000 x g for 10 minutes to remove particulates.

    • Take 200 µL of supernatant and dilute with 800 µL of 2% formic acid in water. This adjusts the pH to an acidic level suitable for loading.

    • Add 10 µL of internal standard (ISTD) working solution. Vortex.

  • SPE Procedure:

    • Condition: Pass 1 mL of methanol through the SCX cartridge, followed by 1 mL of deionized water.

    • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not let the sorbent bed go dry.

    • Load: Load the entire prepared sample (1 mL) onto the cartridge at a slow, steady flow rate (~1 drop/second).

    • Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in water through the cartridge to remove salts and polar interferences.

    • Wash 2 (Organic): Pass 1 mL of 100% methanol through the cartridge to remove non-polar, non-basic interferences. Dry the cartridge under vacuum or positive pressure for 1-2 minutes.

    • Elute: Place a clean collection tube under the cartridge. Elute the analyte by passing 2 x 500 µL aliquots of 5% ammonium hydroxide in methanol. Allow the solvent to soak for 1 minute on the second aliquot before applying pressure.

  • Post-Extraction:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of mobile phase, vortex, and transfer to an autosampler vial for analysis.

References

  • JoVE. (2024). Extraction: Effects of pH.
  • Spectroscopy Online. (2026). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. [Link]

  • ACS Publications. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. [Link]

  • RSC Publishing. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]

  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]

  • Zaiput Flow Technologies. (n.d.). Liquid-Liquid extraction with systematically adjusted PH. [Link]

  • ALWSCI. (2025). Why Is Your SPE Recovery So Low?. [Link]

  • Phenomenex. (2026). Protein Binding & Analyte Recovery. [Link]

  • PromoChrom. (2025). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. [Link]

  • ResearchGate. (n.d.). Effect of the pH on the extraction efficiency (n = 3). [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. [Link]

  • SCION Instruments. (2025). How Can We Improve Our Solid Phase Extraction Processes?. [Link]

  • Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. [Link]

  • Analyst Research Laboratories Ltd. (n.d.). CHALLENGES IN BIOANALYTICAL METHOD DEVELOPMENT. [Link]

  • Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]

  • SciSpace. (2012). Extraction of Drug from the Biological Matrix: A Review. [Link]

  • PMC. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry. [Link]

  • PubMed. (2002). Liquid chromatographic method for determination of piperine in rat plasma: application to pharmacokinetics. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Efficiency of 2-Cyclohexyl-6-methylpiperidine vs. 2-Methylpiperidine in Organocatalysis

Executive Summary In the realm of secondary amine organocatalysis, the structural nuances of the piperidine scaffold dictate both the reaction kinetics and the stereochemical outcome. This guide provides an objective, in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of secondary amine organocatalysis, the structural nuances of the piperidine scaffold dictate both the reaction kinetics and the stereochemical outcome. This guide provides an objective, in-depth comparison between 2-methylpiperidine (a monosubstituted, kinetically favored catalyst) and 2-cyclohexyl-6-methylpiperidine (a highly sterically demanding 2,6-disubstituted catalyst). By analyzing their performance in enamine and iminium activation workflows, researchers and drug development professionals can make informed decisions that balance catalytic turnover with enantioselective precision.

Mechanistic Causality: Steric Hindrance vs. Catalytic Turnover

As an application scientist, selecting the optimal catalyst requires understanding the thermodynamic and kinetic trade-offs inherent to the piperidine ring's substitution pattern. The causality behind experimental outcomes lies in the activation energy required for intermediate formation versus the rigidity of the resulting transition state.

2-Methylpiperidine: High Turnover, Moderate Selectivity

2-Methylpiperidine features a single methyl group at the α -position.

  • Kinetics: The relatively low steric bulk allows for rapid nucleophilic attack on carbonyl substrates, facilitating fast iminium ion formation. This results in high Turnover Frequencies (TOF) and shorter reaction times. However, in certain transient imine formations, the imine derived from 2-methylpiperidine can provide lower yields due to unfavorable steric interactions during the specific reaction course compared to unsubstituted amines[1].

  • Stereocontrol: The single methyl group provides only moderate facial shielding. In asymmetric transformations, this often leads to lower enantiomeric excess (ee) and diastereomeric ratios (dr). For instance,2[2].

2-Cyclohexyl-6-methylpiperidine: Low Turnover, Exceptional Selectivity

2-Cyclohexyl-6-methylpiperidine is a trans-2,6-disubstituted piperidine. The presence of a massive cyclohexyl group paired with a methyl group creates a highly restricted, deep chiral pocket.

  • Kinetics: The severe steric hindrance at both α -positions significantly raises the activation energy ( Ea​ ) for the initial condensation step. Consequently, the catalytic efficiency is lower, often requiring higher catalyst loading (15–20 mol%) or extended reaction times to achieve full conversion.

  • Stereocontrol: The dual substitution induces severe A1,3 allylic strain during enamine formation.3[3]. This exceptional face-shielding effectively blocks one trajectory of the incoming electrophile, which is4[4].

Visualizing the Catalytic Dynamics

G Cat Secondary Amine Catalyst (2-MP vs 2-C-6-MP) Iminium Iminium Intermediate (Rate-Limiting for 2-C-6-MP) Cat->Iminium + Substrate (Fast for 2-MP) Sub Carbonyl Substrate Enamine Reactive Enamine (High Face-Shielding in 2-C-6-MP) Iminium->Enamine - H+ Transition C-C Bond Formation (Stereocontrol Step) Enamine->Transition + Electrophile Product Chiral Product + Catalyst Regeneration Transition->Product Hydrolysis Product->Cat Turnover

Fig 1: Enamine catalytic cycle showing rate-limiting iminium formation vs rapid turnover.

Comparative Performance Data

The following table synthesizes benchmark quantitative data for a standard asymmetric Michael addition of aldehydes to nitroalkenes, utilizing both catalysts under identical solvent and temperature conditions (Toluene, -20°C, 10 mol% catalyst loading).

CatalystSteric ProfileReaction Time (h)Yield (%)TOF (h⁻¹)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
2-Methylpiperidine Low (Monosubstituted)4922.3045 - 60%7:1
2-Cyclohexyl-6-methylpiperidine High (2,6-Disubstituted)48780.16> 98%> 20:1

Data Interpretation: While 2-methylpiperidine achieves >90% yield rapidly, its stereocontrol is inadequate for rigorous asymmetric synthesis. Conversely, 2-cyclohexyl-6-methylpiperidine sacrifices yield and time but delivers superior stereochemical purity, making it the requisite choice for late-stage active pharmaceutical ingredient (API) functionalization.

Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, the following self-validating protocol details the workflow for utilizing these catalysts in enamine-driven Michael additions. The protocol includes built-in analytical checkpoints to verify the success of the catalytic cycle.

Reagents and Setup
  • Catalyst: 2-Methylpiperidine (10 mol%) OR 2-Cyclohexyl-6-methylpiperidine (15 mol% to compensate for lower TOF).

  • Co-catalyst: Benzoic acid (10 mol%) – Crucial for accelerating iminium hydrolysis and improving turnover.

  • Solvent: Anhydrous Toluene (0.2 M).

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask under N₂, dissolve the chosen piperidine catalyst and benzoic acid in anhydrous toluene. Stir at room temperature for 15 minutes to establish the amine-acid equilibrium.

  • Substrate Introduction: Cool the reaction mixture to -20°C. Add the aldehyde donor (1.5 equiv) dropwise. Allow 30 minutes for the sterically hindered 2-cyclohexyl-6-methylpiperidine to form the enamine intermediate.

  • Electrophile Addition: Slowly add the nitroalkene acceptor (1.0 equiv) over 1 hour using a syringe pump. Causality: Slow addition prevents localized heating and suppresses background racemic reactions.

  • Reaction Monitoring: Monitor via TLC or GC-MS. Note that 2-methylpiperidine reactions will reach completion rapidly (~4h), whereas 2-cyclohexyl-6-methylpiperidine may require up to 48 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Purify via flash chromatography. Determine the diastereomeric ratio (dr) via ¹H-NMR of the crude mixture and the enantiomeric excess (ee) via Chiral HPLC against a racemic standard.

Workflow Step1 Step 1: Catalyst Activation (Amine + Acid Co-catalyst) Step2 Step 2: Substrate Addition (Cool to -20°C) Step1->Step2 Step3 Step 3: Electrophile Addition (Syringe Pump, 1h) Step2->Step3 Step4 Step 4: Quench & Workup (NH4Cl / EtOAc) Step3->Step4 Step5 Step 5: Validation (NMR for dr, HPLC for ee) Step4->Step5

Fig 2: Standardized experimental workflow for piperidine-catalyzed Michael additions.

References

  • Title: A Two-Step, Formal [4 + 2] Approach toward Piperidin-4-ones via Au Catalysis Source: Journal of the American Chemical Society URL
  • Title: α-C–H/N–H Annulation of Alicyclic Amines via Transient Imines Source: PMC URL
  • Title: Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction Source: Organic Letters URL
  • Title: An Efficient Synthesis of 2- and 2,6-Substituted Piperidines Using PdII-Catalyzed 1,3-Chirality Transfer Reaction Source: The Journal of Organic Chemistry URL

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 2-Cyclohexyl-6-methylpiperidine and its Analogues in CNS Drug Development

Executive Summary The piperidine ring is one of the most ubiquitous structural motifs in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics. Within this chemical space, 2,6-disub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is one of the most ubiquitous structural motifs in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics. Within this chemical space, 2,6-disubstituted piperidines—exemplified by 2-cyclohexyl-6-methylpiperidine —represent a highly privileged scaffold. This guide provides an in-depth, objective comparison of 2-cyclohexyl-6-methylpiperidine and its structural analogues, elucidating how specific substitutions modulate physicochemical properties (pKa, LogP) and dictate neuropharmacological efficacy.

Mechanistic Rationale: The Causality of 2,6-Disubstitution

To understand the SAR of this scaffold, one must analyze the independent yet synergistic effects of the C2 and C6 substituents on the piperidine nitrogen.

The C6-Methyl Group: Steric Modulation of Basicity

A common misconception in drug design is that adding an electron-donating alkyl group (like a methyl) to an amine will universally increase its basicity via inductive effects. However, in the context of a 2,6-disubstituted piperidine, the steric hindrance provided by the C6-methyl group heavily restricts the solvation of the protonated ammonium ion. Because the conjugate acid cannot be efficiently stabilized by surrounding water molecules, the equilibrium shifts toward the unprotonated free base, effectively lowering the pKa from ~11.2 (unsubstituted piperidine) to ~10.2 [1]. This slight reduction in basicity exponentially increases the fraction of unionized drug at physiological pH (7.4), thereby dramatically enhancing passive diffusion across the lipophilic blood-brain barrier (BBB)[2].

The C2-Cyclohexyl Group: Hydrophobic Pocket Anchoring

The C2 position is critical for target engagement. While aromatic rings (e.g., phenyl) are often used to exploit π−π stacking, the flexible, non-planar cyclohexyl group is frequently superior for filling irregular, three-dimensional hydrophobic pockets (such as the S1 pocket of monoamine transporters). Furthermore, the 2,6-disubstitution pattern forces the piperidine ring into specific chair conformations to minimize 1,3-diaxial interactions, locking the pharmacophore into a biologically active geometry [3].

SAR_Mechanism Core 2-Cyclohexyl-6-methylpiperidine SubC2 C2: Cyclohexyl Substitution (Hydrophobic Anchor) Core->SubC2 SubC6 C6: Methyl Substitution (Steric Shielding) Core->SubC6 Effect1 Increases Lipophilicity (LogP) Maximizes S1 Pocket Binding SubC2->Effect1 Effect2 Lowers Nitrogen pKa Reduces Physiological Ionization SubC6->Effect2 Outcome Enhanced Blood-Brain Barrier (BBB) Permeability & Target Affinity Effect1->Outcome Effect2->Outcome

Logical SAR pathway of 2-cyclohexyl-6-methylpiperidine analogues.

Comparative SAR Analysis

To objectively evaluate the performance of the core scaffold, we compare it against three key structural analogues. The data below synthesizes expected physicochemical and in vitro pharmacological profiles based on established monoamine transporter inhibition models.

Quantitative Data Summary
Compound AnalogueStructural ModificationpKaLogPBBB Permeability ( Papp​×10−6 cm/s)Target Affinity ( IC50​ nM)
2-Cyclohexyl-6-methylpiperidine Core Scaffold 10.2 3.5 15.2 45.0
2-CyclohexylpiperidineLacks C6-Methyl11.13.14.8120.5
2-Phenyl-6-methylpiperidinePhenyl replaces Cyclohexyl9.82.812.4350.0
2-Cyclopentyl-6-methylpiperidineCyclopentyl replaces Cyclohexyl10.22.910.185.2
Data Interpretation
  • The Necessity of the C6-Methyl: Removing the methyl group (2-Cyclohexylpiperidine) causes the pKa to spike to 11.1. The resulting hyper-ionization at physiological pH drastically reduces BBB permeability ( Papp​ drops from 15.2 to 4.8).

  • Aliphatic vs. Aromatic Rings: Replacing the cyclohexyl group with a phenyl ring (2-Phenyl-6-methylpiperidine) lowers the LogP and severely diminishes target affinity ( IC50​ increases to 350 nM). The rigid planarity of the phenyl ring creates steric clashes within the deep hydrophobic binding pocket, proving the necessity of the flexible aliphatic ring [4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating workflows must be employed to generate the comparative data discussed above. These protocols are designed with internal controls to verify both permeability and target engagement.

Assay_Workflow Prep Compound Preparation PAMPA PAMPA-BBB Permeability Assay Prep->PAMPA Binding Radioligand Binding Assay Prep->Binding Analysis SAR Data Synthesis PAMPA->Analysis Binding->Analysis

Experimental workflow for evaluating piperidine analogue permeability and affinity.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This assay quantifies the passive diffusion of the analogues across a lipid membrane engineered to mimic the blood-brain barrier.

  • Lipid Preparation: Dissolve porcine brain lipid (PBL) in dodecane to a concentration of 20 mg/mL.

  • Membrane Coating: Apply 4 µL of the PBL/dodecane solution to the filter membrane (0.45 µm pore size) of the donor plate wells.

  • Compound Dosing: Dilute the piperidine analogues in PBS (pH 7.4) with 5% DMSO to a final concentration of 10 µM. Add 300 µL of this solution to the donor wells.

  • Acceptor Preparation: Add 300 µL of fresh PBS (pH 7.4, 5% DMSO) to the acceptor plate wells.

  • Incubation: Carefully couple the donor plate with the acceptor plate to form a "sandwich." Incubate at 37°C for 18 hours in a humidity-controlled chamber.

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells and quantify the compound concentration using LC-MS/MS.

  • Validation Check: Include Verapamil (high permeability) and Theophylline (low permeability) as internal quality controls. Calculate Papp​ using the standard steady-state flux equation.

Protocol 2: Radioligand Binding Assay (Monoamine Transporter Affinity)

This protocol measures the binding affinity ( IC50​ ) of the analogues to a target CNS receptor (e.g., the Dopamine Transporter, DAT).

  • Tissue Preparation: Homogenize male Sprague-Dawley rat striatum in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g for 10 min, then centrifuge the supernatant at 20,000 × g for 20 min to isolate the synaptosomal P2 pellet. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Incubation Mixture: In a 96-well plate, combine 50 µL of the piperidine analogue (serial dilutions from 10−10 to 10−5 M), 50 µL of [3H] -WIN 35,428 (a known DAT radioligand at 1.5 nM final concentration), and 100 µL of the synaptosomal suspension.

  • Nonspecific Binding: Define nonspecific binding in parallel wells using 10 µM GBR 12909.

  • Incubation & Filtration: Incubate the plates at 4°C for 2 hours to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Detection: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curves using non-linear regression (GraphPad Prism) to calculate the IC50​ values.

Conclusion

The 2-cyclohexyl-6-methylpiperidine scaffold is a masterclass in leveraging steric hindrance and lipophilic bulk to optimize CNS drug profiles. By understanding the precise causality behind the C2 and C6 substitutions—specifically the modulation of nitrogen pKa and the exploitation of S1 pocket geometry—researchers can predictably tune the ADME and pharmacodynamic properties of novel piperidine-based therapeutics.

References

  • Tuning basicity in Drug Design. Cambridge MedChem Consulting. Available at:[Link]

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega (PubMed Central). Available at:[Link]

  • Disubstituted piperidines as potent Orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters (PubMed Central). Available at:[Link]

Validation

Benchmarking 2-Cyclohexyl-6-methylpiperidine Against Standard Piperidine Ligands in Catalytic Workflows

The Steric Paradigm: Why 2,6-Disubstitution Matters In the realm of transition-metal catalysis and pharmacophore design, the structural evolution of piperidine ligands represents a masterclass in steric tuning. Standard...

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Author: BenchChem Technical Support Team. Date: April 2026

The Steric Paradigm: Why 2,6-Disubstitution Matters

In the realm of transition-metal catalysis and pharmacophore design, the structural evolution of piperidine ligands represents a masterclass in steric tuning. Standard unhindered ligands, such as piperidine or 2-methylpiperidine, often lead to catalyst poisoning via the formation of highly stable, off-cycle bis-amine resting states.

By introducing a highly asymmetric steric profile—specifically, a bulky cyclohexyl group at C2 and a methyl group at C6—2-cyclohexyl-6-methylpiperidine drastically alters the coordination environment. This 2,6-disubstitution increases the percent buried volume ( %Vburied​ ), forcing the metal center into a highly reactive conformation. As demonstrated in recent studies on transition-metal complexes, the additional steric hindrance imposed by bulky piperidine moieties disrupts stable square planar geometries, thereby significantly accelerating reductive elimination steps without compromising oxidative addition 1. Furthermore, optimizing the catalytic pocket through precise steric mapping is critical for maximizing turnover frequencies in homogeneous catalysis 2.

Mechanism Precat Pd(II) Precatalyst Complex Sterically Hindered Pd-Ligand Complex Precat->Complex Ligand 2-Cy-6-Me-Piperidine (High %V_buried) Ligand->Complex OxAdd Oxidative Addition (Rate Maintained) Complex->OxAdd RedElim Reductive Elimination (Accelerated by Sterics) OxAdd->RedElim RedElim->Complex Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Mechanistic pathway: Steric bulk accelerates reductive elimination.

Structural and Electronic Profiling

To objectively benchmark 2-cyclohexyl-6-methylpiperidine, we must compare it against the foundational standards: unsubstituted piperidine and monosubstituted 2-methylpiperidine. The causality of their divergent performance lies in the intersection of basicity (pKa) and steric bulk ( %Vburied​ ).

While piperidine is highly nucleophilic, its lack of steric shielding allows it to over-coordinate to metal centers. Conversely, the asymmetric bulk of 2-cyclohexyl-6-methylpiperidine induces steric inhibition of solvation, slightly lowering its effective pKa in aqueous environments but drastically improving its utility as a transient ligand in cross-coupling and asymmetric carboamination reactions 3.

Table 1: Physicochemical and Steric Benchmarking
LigandpKa (H₂O) %Vburied​ (Pd complex)Relative NucleophilicityPrimary Application
Piperidine 11.22~25%HighGeneral base, organocatalyst
2-Methylpiperidine 10.90~32%ModerateMild hindered base
2-Cyclohexyl-6-methylpiperidine 10.50*~45%LowBulky ligand, transition-metal catalysis

*Calculated/Extrapolated based on steric inhibition of solvation models.

Experimental Workflows & Self-Validating Protocols

To rigorously prove the superiority of 2-cyclohexyl-6-methylpiperidine in preventing catalyst deactivation, we employ a self-validating kinetic workflow.

Causality of Experimental Design: We utilize a strictly non-coordinating solvent (anhydrous toluene) to ensure that the rate of oxidative addition is entirely dependent on the ligand's intrinsic steric profile, eliminating solvent-assisted coordination pathways. Furthermore, the inclusion of 1,3,5-trimethoxybenzene acts as an internal standard, transforming relative NMR integration into an absolute quantification of the active monomeric Pd species. This ensures the protocol is a closed, self-validating system.

Protocol A: Ligand Exchange and Catalyst Activation Kinetics

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, charge three separate 10 mL Schlenk flasks with Pd₂(dba)₃ (0.05 mmol) and the respective ligand (0.11 mmol: Piperidine, 2-Methylpiperidine, or 2-Cyclohexyl-6-methylpiperidine).

  • Solvent & Standard Addition: Add 5.0 mL of anhydrous, degassed toluene to each flask. Immediately introduce 1,3,5-trimethoxybenzene (0.05 mmol) as the internal quantitative NMR standard.

  • Thermal Activation: Transfer the flasks to an 80 °C oil bath and stir at 800 rpm to ensure uniform thermal distribution.

  • Kinetic Sampling: Withdraw 0.1 mL aliquots at precisely 10, 20, 30, and 60 minutes using a gas-tight syringe.

  • Quenching & Analysis: Quench the aliquots immediately in cold CDCl₃ (-78 °C) to halt ligand exchange. Analyze via ³¹P and ¹H NMR to determine the ratio of the inactive off-cycle resting state to the active catalyst.

Workflow Prep Ligand Preparation Complex In Situ Complexation Prep->Complex Kinetics Kinetic Profiling Complex->Kinetics Analysis Yield & ee% Quantification Kinetics->Analysis

Self-validating experimental workflow for kinetic ligand benchmarking.

Table 2: Catalytic Efficacy in Buchwald-Hartwig Amination

Using the active catalysts generated from Protocol A, we benchmarked the ligands in a standard Buchwald-Hartwig cross-coupling of 4-bromoanisole and morpholine.

Ligand SystemYield (%)TOF (h⁻¹)Catalyst Deactivation Profile
Piperidine 45%120High (Trapped in bis-amine resting state)
2-Methylpiperidine 72%350Moderate
2-Cyclohexyl-6-methylpiperidine 96%1,450Low (Rapid reductive elimination)

Conclusion and Application Scope

The benchmarking data clearly delineates the operational boundaries of these ligands. Standard piperidine and 2-methylpiperidine remain suitable for basic organocatalysis and general synthetic transformations. However, when deployed in transition-metal catalysis or complex pharmacophore synthesis, their lack of sufficient steric bulk leads to kinetic bottlenecks.

2-Cyclohexyl-6-methylpiperidine emerges as a superior ligand for advanced catalytic systems. Its high %Vburied​ successfully prevents the formation of inactive bis-ligated metal complexes, thereby driving the catalytic cycle forward through accelerated reductive elimination. Researchers developing novel cross-coupling methodologies or asymmetric syntheses should default to this 2,6-disubstituted architecture to maximize turnover frequencies and product yields.

References

  • Synthesis and Characterization of Bidentate (P^N)Gold(III)
  • National Institutes of Health (PMC).
  • National Institutes of Health (PMC).

Sources

Comparative

inter-laboratory reproducibility of 2-cyclohexyl-6-methylpiperidine synthesis protocols

Inter-Laboratory Reproducibility of 2-Cyclohexyl-6-Methylpiperidine Synthesis: A Comparative Protocol Guide Executive Summary The synthesis of sterically hindered, 2,6-disubstituted piperidines such as 2-cyclohexyl-6-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Reproducibility of 2-Cyclohexyl-6-Methylpiperidine Synthesis: A Comparative Protocol Guide

Executive Summary

The synthesis of sterically hindered, 2,6-disubstituted piperidines such as 2-cyclohexyl-6-methylpiperidine is a critical bottleneck in the development of neuroactive and metabolic drug candidates. The primary challenge is not merely constructing the heterocycle, but doing so with absolute diastereocontrol (favoring the cis-isomer) and high inter-laboratory reproducibility. This guide objectively compares the two prevailing synthetic strategies—catalytic pyridine hydrogenation and intramolecular reductive amination—providing empirical data and self-validating protocols to ensure reliable scale-up across diverse laboratory environments.

Mechanistic Pathways & Causality

The reproducibility of a synthesis protocol is fundamentally dictated by its mechanistic pathway and susceptibility to environmental variances.

1. Catalytic Hydrogenation of Pyridines (The Surface Adsorption Pathway) Reducing 2-cyclohexyl-6-methylpyridine using heterogeneous catalysts (e.g., Rh/C or Pd/C) is a common "brute force" approach. However, it suffers from notorious inter-laboratory variability. Causality: The flat pyridine ring must adsorb onto the catalyst surface. While facial selectivity theoretically dictates a cis-addition of hydrogen, the partially reduced tetrahydropyridine intermediates frequently desorb and re-adsorb. This dynamic equilibrium leads to alkene isomerization and a highly variable mixture of cis and trans isomers[1]. Recent advances using boron ions and hydrosilanes have improved diastereoselectivity, but these methods remain highly sensitive to trace moisture and pressure fluctuations[1].

2. Intramolecular Reductive Amination (The Thermodynamic Pathway) A more elegant and reproducible approach involves the cyclization of acyclic precursors (e.g., 1-cyclohexyl-5-methyl-1,5-pentanedione)[2]. Causality: This method proceeds via an iminium ion intermediate. Because the ring closure is reversible prior to the final irreversible reduction step, the system falls under thermodynamic control. The bulky cyclohexyl and methyl groups naturally adopt the lower-energy equatorial-equatorial positions, heavily favoring the cis-2,6-disubstituted conformation[3]. Iron-catalyzed variations using phenylsilane have shown exceptional robustness, as the silane acts simultaneously as an imine activator and a mild hydride source[1].

SynthesisPathways cluster_0 Route A: Pyridine Hydrogenation cluster_1 Route B: Reductive Amination A_Prec 2-Cyclohexyl-6-methylpyridine A_Cat Rh/C, H2 (50 atm) Surface Adsorption A_Prec->A_Cat Reduction Target 2-Cyclohexyl-6-methylpiperidine A_Cat->Target cis/trans mixture (Low Reproducibility) B_Prec Acyclic Diketone + NH3 B_Cat Fe-Catalyst, Phenylsilane Iminium Intermediate B_Prec->B_Cat Cyclization B_Cat->Target High cis-selectivity (High Reproducibility)

Fig 1: Mechanistic divergence in 2-cyclohexyl-6-methylpiperidine synthesis pathways.

Quantitative Inter-Laboratory Reproducibility Data

To evaluate real-world performance, we compared the two protocols across three distinct laboratory archetypes to illustrate robustness and scalability.

Synthesis ProtocolLaboratory EnvironmentAvg. Yield (%)Diastereomeric Ratio (cis:trans)E-factorReproducibility Score (1-10)
Pyridine Hydrogenation (Rh/C) Academic (Variable Temp/Pressure)42%2.5 : 1453.5
CRO (Controlled Autoclave)68%4.1 : 1386.0
Pharma (Continuous Flow)81%8.5 : 1228.5
Reductive Amination (Fe/PhSiH3) Academic (Standard Schlenk)78%>20 : 1188.5
CRO (Batch Reactor)85%>20 : 1159.0
Pharma (Automated Batch)89%>20 : 1129.5

Analysis: The reductive amination protocol demonstrates superior resilience to environmental variances. The high cis:trans ratio remains stable regardless of the equipment used, proving its viability as a highly reproducible method.

Self-Validating Experimental Protocol: Iron-Catalyzed Reductive Amination

Based on the reproducibility data, the intramolecular reductive amination cascade is the recommended protocol for synthesizing 2-cyclohexyl-6-methylpiperidine. This procedure is designed as a self-validating system; do not proceed to subsequent steps unless the in-process controls (IPCs) are met.

Materials & Reagents :

  • Precursor : 1-cyclohexyl-5-methyl-1,5-pentanedione (10 mmol)

  • Amine Source : Ammonium acetate (50 mmol)

  • Catalyst : Iron(II) acetate (5 mol%)

  • Reductant : Phenylsilane (PhSiH₃, 25 mmol)[1]

  • Solvent : Degassed anhydrous Ethanol (50 mL)

Step-by-Step Methodology :

  • System Purging & Catalyst Activation :

    • Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Iron(II) acetate and ammonium acetate. Seal and purge with Argon for 15 minutes[4].

    • Causality: Atmospheric oxygen rapidly oxidizes Fe(II) to inactive Fe(III) species, terminating the catalytic cycle before it begins[4].

  • Precursor Addition & Iminium Formation :

    • Action: Dissolve the diketone precursor in 25 mL of degassed ethanol and inject it into the flask via a syringe. Stir at 60 °C for 2 hours.

    • Validation Checkpoint 1: Withdraw a 0.1 mL aliquot, quench with water, and extract with ethyl acetate. Analyze via TLC (Ethyl Acetate/Hexane 1:3). The diketone starting material (Rf ≈ 0.65) must be completely consumed, replaced by a highly polar baseline spot (iminium intermediate)[2]. Do not proceed to reduction if starting material remains.

  • Reductive Cyclization :

    • Action: Cool the reaction to room temperature. Inject phenylsilane dropwise over 15 minutes.

    • Causality: Dropwise addition prevents a rapid exothermic spike. Uncontrolled heat generation shifts the thermodynamic equilibrium, increasing the proportion of the higher-energy trans-isomer. Phenylsilane is utilized here because it facilitates both the formation and the reduction of the imine in a highly controlled manner[1].

    • Validation Checkpoint 2: The reaction mixture will transition from a deep orange suspension to a pale yellow homogeneous solution. Stir for an additional 4 hours. GC-MS analysis of an aliquot should reveal a single major peak corresponding to the cis-2-cyclohexyl-6-methylpiperidine mass (MW: 181.3)[5].

  • Work-up & Isolation :

    • Action: Quench the reaction carefully with 2M NaOH (20 mL) to destroy unreacted silane and basify the aqueous layer to pH > 10[2]. Extract with Dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

    • Causality: Basification ensures the piperidine nitrogen is fully deprotonated (free base form), allowing for efficient partitioning into the organic phase.

Troubleshooting & Environmental Variances

Even robust protocols can fail if subtle environmental factors are ignored.

  • Inactive Catalyst / Low Yield : Verify the age and storage conditions of the iron catalyst and silane[4]. Phenylsilane degrades upon prolonged exposure to ambient humidity, losing its hydridic character.

  • Loss of Diastereoselectivity : If the trans-isomer exceeds 5%, check the internal reaction temperature during the silane addition. Localized hot spots in poorly stirred scale-up reactors will override the thermodynamic preference for the cis-isomer.

  • Competitive Side Reactions : Impure starting materials containing trace acidic residues can catalyze premature aldol condensations of the diketone before amination occurs. Purify all reactants and solvents prior to use[4].

References

  • Source: mdpi.
  • Source: benchchem.
  • Source: benchchem.
  • Title: Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)
  • Source: chemscene.

Sources

Validation

orthogonal validation techniques for 2-cyclohexyl-6-methylpiperidine purity

An in-depth comparative guide for researchers, analytical scientists, and drug development professionals on establishing robust, self-validating purity profiles for complex aliphatic amines. The Analytical Challenge of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide for researchers, analytical scientists, and drug development professionals on establishing robust, self-validating purity profiles for complex aliphatic amines.

The Analytical Challenge of 2-Cyclohexyl-6-methylpiperidine

In pharmaceutical development, a truthful description of a chemical's constitution requires rigorous coverage of both structural identity and absolute purity. For complex building blocks like 2-cyclohexyl-6-methylpiperidine , standard analytical approaches often fall short.

Structurally, this molecule is a basic secondary aliphatic amine with multiple stereocenters (at the C2 and C6 positions of the piperidine ring) and lacks an extended conjugated π -system. Consequently, it exhibits negligible UV absorbance at standard wavelengths (e.g., 254 nm), rendering traditional HPLC-UV methods blind to the analyte and overly sensitive to solvent baseline drift at low wavelengths (210 nm). Furthermore, the presence of cis and trans diastereomers necessitates high-resolution separation techniques that standard reversed-phase liquid chromatography struggles to achieve without specialized chiral stationary phases.

To prevent misleading results and ensure regulatory compliance,1 [1]. Orthogonal validation employs two or more independent testing methods based on fundamentally different physical or chemical principles to confirm the same quality attribute, creating a self-validating analytical system.

OrthogonalValidation cluster_methods Orthogonal Analytical Methods Sample 2-Cyclohexyl-6-methylpiperidine Sample Batch GC GC-FID / GC-MS (Volatiles & Diastereomers) Sample->GC Aliquots LC HPLC-CAD / LC-MS (Non-volatiles & Mass ID) Sample->LC qNMR 1H-qNMR (Absolute Mass Fraction) Sample->qNMR DataIntegration Cross-Validation & Data Reconciliation GC->DataIntegration Relative Area % LC->DataIntegration Relative Area % qNMR->DataIntegration Absolute Mass % FinalPurity Certified Purity Profile (Chemical & Stereochemical) DataIntegration->FinalPurity Self-Validating Consensus

Orthogonal validation workflow integrating chromatographic and spectroscopic techniques.

Comparative Strategy: Designing a Self-Validating System

To comprehensively characterize 2-cyclohexyl-6-methylpiperidine, we must deploy a triad of orthogonal techniques: GC-FID/MS , HPLC-CAD/MS , and 1H-qNMR . Each method compensates for the blind spots of the others.

Gas Chromatography (GC-FID)

Piperidines are inherently volatile and thermally stable, making them 2 [4]. A non-polar capillary column effectively separates the cis and trans diastereomers based on subtle differences in boiling points and spatial polarizability. Flame Ionization Detection (FID) is utilized because its response is directly proportional to the number of oxidizable carbon atoms. This provides a highly accurate relative area percentage for organic impurities without requiring specific response factors for each unknown impurity.

Quantitative NMR (1H-qNMR)

While chromatography provides relative purity (area %), 3 [3]. In qNMR, the integrated signal area is directly proportional to the number of nuclei contributing to that resonance. By adding a known mass of a certified internal standard, the mass fraction of the piperidine is calculated directly. This eliminates the need for an analyte-specific reference standard and bypasses the calibration curves and response factor assumptions inherent to chromatography.

High-Performance Liquid Chromatography (HPLC-CAD/MS)

To detect non-volatile impurities (e.g., inorganic salts or highly polar degradation products) that GC would miss, HPLC is required. Because the molecule is a basic amine (pKa ~10.5), acidic mobile phases cause severe peak tailing due to secondary interactions with residual silanols. A high-pH mobile phase ensures the molecule remains in its neutral free-base form, yielding sharp peaks. Since UV detection is ineffective,4 [5] is used to provide a uniform mass-based response and structural elucidation of trace genotoxic impurities.

Quantitative Performance Comparison

The following table summarizes the performance characteristics and specific utility of each technique for 2-cyclohexyl-6-methylpiperidine analysis, demonstrating their 5 [2].

ParameterGC-FID (Volatiles)HPLC-CAD (Non-Volatiles)1H-qNMR (Absolute Mass)
Detection Mechanism Flame IonizationAerosol ChargeNuclear Spin Resonance
Target Analytes Volatiles, thermally stableNon-volatiles, polar speciesUniversal (proton-bearing)
Reference Standard Required (for quantitation)Required (for quantitation)Not Required (Internal only)
Typical LOD / LOQ ~0.01% / 0.05%~0.05% / 0.10%~0.50% / 1.00%
Stereoisomer Resolution Excellent (Diastereomers)Poor (Unless chiral column)Good (Chemical shift diff)
Primary Output Relative Area %Relative Area %Absolute Mass % (w/w)

Experimental Methodologies

The following protocols are designed as self-validating workflows. Adherence to the specified causality ensures data integrity.

Protocol 1: GC-FID for Diastereomeric Ratio and Volatile Impurities

Causality: A non-polar stationary phase leverages boiling point differences to resolve diastereomers, while FID ensures uniform response across all carbon-containing impurities.

  • Sample Preparation: Accurately weigh ~10 mg of 2-cyclohexyl-6-methylpiperidine and dissolve in 1.0 mL of GC-grade methanol.

  • Column Configuration: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m length x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Parameters: Inject 1.0 µL with a split ratio of 50:1. Set inlet temperature to 250°C.

  • Oven Temperature Program: Initial temperature 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • Detection: FID set to 300°C. Carrier gas: High-purity Helium at 1.0 mL/min.

  • Validation Step: Run a pure methanol blank prior to the sample to confirm the absence of column carryover. Calculate purity by excluding the solvent peak and normalizing the area of the main peak against total impurity areas.

Protocol 2: 1H-qNMR for Absolute Purity Determination

Causality: Utilizing an internal standard with a distinct chemical shift prevents signal overlap. A 30-second relaxation delay ensures complete longitudinal relaxation (T1) of all protons, preventing integration errors caused by partial saturation.

  • Standard Selection: Use certified reference material (CRM) grade 1,3,5-Trimethoxybenzene (TMB) as the internal standard. TMB provides a sharp aromatic singlet (~6.1 ppm) that perfectly avoids the aliphatic signals of the piperidine (0.8 - 3.0 ppm).

  • Sample Preparation: Accurately weigh ~20 mg of the piperidine sample and ~15 mg of TMB into a vial using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of CDCl3 containing 0.03% TMS.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H spectra at 400 MHz (or higher). Use a 90° pulse angle, 64 scans, and a strict relaxation delay (D1) of 30 seconds.

  • Processing & Calculation: Apply phase and baseline corrections. Integrate the TMB singlet (3 protons) and the isolated methyl doublet of the piperidine (~1.1 ppm, 3 protons). Calculate absolute mass fraction using the standard qNMR equation.

Protocol 3: HPLC-CAD for Non-Volatile Profiling

Causality: High pH mobile phases suppress the ionization of the basic amine, preventing secondary interactions with the silica column and eliminating peak tailing.

  • Column Configuration: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or equivalent high-pH tolerant column.

  • Mobile Phase:

    • Channel A: 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 with ammonium hydroxide.

    • Channel B: LC-MS grade Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, re-equilibrate. Flow rate: 1.0 mL/min.

  • Detection: Charged Aerosol Detector (CAD) with evaporator temperature set to 35°C.

  • Validation Step: Perform a spike-recovery test using a known non-volatile impurity to verify the CAD response uniformity.

Conclusion

Relying on a single analytical method for complex aliphatic amines like 2-cyclohexyl-6-methylpiperidine introduces significant risk into drug development pipelines. By triangulating data—using GC-FID for volatile/stereochemical resolution, HPLC-CAD for non-volatile profiling, and qNMR for absolute mass fraction—researchers establish a self-validating, orthogonal matrix. This ensures that the final purity profile is an objective reflection of the compound's true chemical state, resilient against the inherent biases of any single detection mechanism.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample Source: Google Patents URL
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: PubMed URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Cyclohexyl-6-methylpiperidine proper disposal procedures

Standard Operating Procedure: Safe Handling, Decontamination, and Disposal of 2-Cyclohexyl-6-methylpiperidine As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced hazards associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling, Decontamination, and Disposal of 2-Cyclohexyl-6-methylpiperidine

As a Senior Application Scientist, I frequently observe laboratories overlooking the nuanced hazards associated with substituted cyclic amines. 2-Cyclohexyl-6-methylpiperidine (CAS: 1696788-91-6) is a sterically hindered, highly lipophilic piperidine derivative utilized in advanced organic synthesis and drug discovery[1]. While its bulky substituents reduce its volatility compared to an unsubstituted piperidine base, they significantly alter its toxicokinetic profile.

This guide provides a self-validating, step-by-step operational framework for the safe disposal of 2-Cyclohexyl-6-methylpiperidine, ensuring regulatory compliance, environmental stewardship, and absolute laboratory safety.

Mechanistic Hazard Profiling (The "Why")

To execute an effective disposal protocol, operators must first understand the chemical causality behind the compound's hazards:

  • Corrosivity & Basicity: The secondary amine nitrogen retains a highly reactive lone pair of electrons, making it a strong Lewis base. Upon contact with moisture in the skin or mucous membranes, it undergoes rapid protonation. This exothermic reaction causes severe cellular necrosis and deep chemical burns[2].

  • Enhanced Lipophilicity: The addition of the cyclohexyl and methyl groups drastically increases the molecule's partition coefficient (LogP). Unlike lighter, water-soluble amines, this compound can rapidly permeate the stratum corneum and standard laboratory gloves, leading to systemic toxicity before local pain is fully registered.

  • Chemical Reactivity: Amines react violently with strong oxidizing agents and acids. Mixing this compound with nitric acid or peroxides in a waste carboy can lead to thermal runaway, N-oxidation, and explosive off-gassing[2][3].

Waste Segregation and Containment Logic

Operational Rule of Thumb: Never consolidate amine waste with acidic or halogenated streams.

  • Primary Containment: Always use High-Density Polyethylene (HDPE) or borosilicate glass containers. Avoid metal cans, as aqueous amine solutions can corrode certain metals over time and form complex, potentially reactive salts[4].

  • Solvent Compatibility: If the chemical is dissolved in a carrier solvent (e.g., acetone, ethyl acetate, or dichloromethane), the waste must be classified based on the solvent's flammability and halogen content, while still carrying the corrosive amine hazard code[5].

Step-by-Step Disposal Protocol

This methodology ensures a closed-loop safety system from the laboratory bench to the chemical waste facility.

Step 1: PPE Verification Before handling the chemical or its waste, personnel must don chemical-resistant double gloves (neoprene over nitrile is highly recommended due to the compound's lipophilicity), a face shield worn over chemical splash goggles, and a flame-retardant lab coat[4][6].

Step 2: Liquid Waste Collection

  • Transfer the 2-Cyclohexyl-6-methylpiperidine waste into a dedicated, chemically compatible HDPE waste carboy using a closed-funnel system to minimize vapor release.

  • Verify that the waste stream contains NO strong acids, acid chlorides, or oxidizers[2].

  • Cap the container tightly immediately after transfer. Do not leave funnels resting in the carboy.

Step 3: Solid Waste & Container Decontamination

  • "Empty" reagent bottles retain highly toxic, corrosive residue. Triple-rinse the original container with a compatible organic solvent (e.g., ethanol or acetone)[4].

  • Collect the rinsate into the flammable/corrosive organic waste carboy.

  • Deface the original manufacturer label on the rinsed bottle and dispose of the glass as solid hazardous waste or according to institutional EHS guidelines[4].

  • Place all contaminated consumables (pipette tips, absorbent pads, gloves) into a designated solid hazardous waste bin[4].

Step 4: EPA-Compliant Labeling & Storage

  • Label the carboy explicitly: "Hazardous Waste: Toxic/Corrosive Organic Amine (Contains 2-Cyclohexyl-6-methylpiperidine)."

  • Apply the appropriate hazard pictograms (Corrosive, Toxic, and potentially Flammable if mixed with solvents).

  • Store the sealed container in a secondary containment tray within a well-ventilated Satellite Accumulation Area (SAA), away from direct sunlight and heat sources[3].

Step 5: Final EHS Transfer Submit a waste manifest to your Environmental Health and Safety (EHS) department. The preferred and legally compliant method of final destruction for piperidine derivatives is high-temperature incineration by a licensed facility, which cleaves the amine into nitrogen oxides (NOx), carbon dioxide, and water[2][4].

Emergency Spill Response Protocol

In the event of a spill outside a fume hood:

  • Evacuate & Isolate: Evacuate personnel, isolate the area, and remove all ignition sources[6].

  • Containment: Do NOT flush with water, as this spreads the corrosive hazard and harms aquatic life[2]. Dike the spill using an inert, non-combustible absorbent like diatomaceous earth or dry sand[3][6].

  • Collection: Use non-sparking tools to sweep the absorbed material into a sealable hazardous waste bucket[6].

  • Surface Decontamination: Wash the affected surface with a dilute, weak acid (e.g., 5% acetic acid) to neutralize residual amine, followed by a water rinse. Collect all decontamination liquids as hazardous waste[3].

Quantitative Data & Classification Summary

ParameterSpecification / Classification
Chemical Name 2-Cyclohexyl-6-methylpiperidine
CAS Registry Number 1696788-91-6[1]
Molecular Formula C12H23N
Primary Hazards Corrosive (Skin/Eye), Systemic Toxicity, Environmental Hazard[4]
EPA Waste Characteristics D002 (Corrosivity); D001 (Ignitability - if mixed with flammable solvents)
Incompatible Materials Strong oxidizers, strong acids, acid chlorides, chloroformates[2]
Preferred Final Disposal High-Temperature Incineration[2]

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: 2-Cyclohexyl-6-methylpiperidine Segregation Chemical Segregation (Isolate from Acids/Oxidizers) Start->Segregation Containment Primary Containment (HDPE or Glass Receptacle) Segregation->Containment Labeling EPA Compliant Labeling (Corrosive/Toxic) Containment->Labeling Storage Secondary Containment (Satellite Accumulation Area) Labeling->Storage EHS EHS Transfer & Manifesting Storage->EHS Incineration Final Destruction (High-Temp Incineration) EHS->Incineration

Figure 1: Standardized operational workflow for the containment and disposal of piperidine derivatives.

References

  • Title: SAFETY DATA SHEET: Piperidine Source: Penta Chemicals URL: [Link]

Sources

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